Pentoxifylline mtpa
Description
Historical Context of Methylxanthine Research and Derivatives
Methylxanthines, a class of compounds derived from the purine (B94841) base xanthine (B1682287), are naturally occurring substances found in various plants and are widely consumed in beverages like coffee and tea. researchgate.netmdpi.commdpi.com Historically, the pharmacological actions of methylxanthines were recognized long before their chemical structures were elucidated, with early uses being primarily for medicinal purposes. researchgate.net The three main naturally occurring methylxanthines are caffeine (B1668208), theophylline, and theobromine (B1682246). ubi.pt
The study of methylxanthines and their derivatives has a rich history in medicinal chemistry. mdpi.com Theophylline, for instance, has long been used as a bronchodilator, and research has focused on synthesizing new derivatives to improve its pharmacological profile and reduce side effects. farmaciajournal.com This drive to modify and enhance the properties of naturally occurring compounds is a cornerstone of drug discovery and development. scirp.orgtandfonline.com
Evolution of Pentoxifylline (B538998) as a Subject of Academic Inquiry
Pentoxifylline, chemically known as 1-(5-oxohexyl)-3,7-dimethylxanthine, emerged from the broader research into methylxanthine derivatives. drugbank.com Initially developed to treat intermittent claudication, a condition caused by chronic occlusive arterial disease, its scope of investigation has expanded considerably over time. bmj.comdrugbank.com
Academic inquiry into pentoxifylline has revealed a multifaceted pharmacological profile. It is recognized as a non-selective phosphodiesterase inhibitor and has demonstrated hemorheological, anti-inflammatory, and antioxidant properties. bmj.comdrugbank.comcpn.or.kr Research has explored its potential in a wide range of conditions, including diabetic kidney disease, osteoradionecrosis, and even as an adjunctive treatment for schizophrenia. drugbank.comoup.com This broad spectrum of potential applications has fueled ongoing academic interest in the compound.
Significance of Derivative Research in Enhancing Pharmacological Profiles
The development of drug derivatives is a critical strategy in pharmaceutical sciences to improve the therapeutic and pharmacokinetic properties of existing drugs. researchgate.netfrontiersin.org By modifying the chemical structure of a parent compound, researchers can aim to enhance efficacy, improve solubility, and alter distribution and metabolism within the body. researchgate.netfrontiersin.org
The study of derivatives allows for the optimization of a drug's pharmacological profile. For example, the creation of derivatives can lead to compounds with increased biological activity or improved safety profiles. farmaciajournal.comfrontiersin.org Research into various drug derivatives, such as those of mefenamic acid and hederagenin, has demonstrated the potential to enhance anti-inflammatory, analgesic, and other therapeutic effects. researchgate.netfrontiersin.org This principle is central to the ongoing research into pentoxifylline and its potential new derivatives, aiming to build upon its already diverse pharmacological activities.
Interactive Data Table of Mentioned Compounds
| Compound Name | Chemical Class | Key Research Area |
| Pentoxifylline | Methylxanthine Derivative | Intermittent Claudication, Anti-inflammatory |
| Caffeine | Methylxanthine | Stimulant, Neurodegenerative Disease |
| Theophylline | Methylxanthine | Bronchodilator, Anti-inflammatory |
| Theobromine | Methylxanthine | Cardiovascular Effects |
| Mefenamic Acid | NSAID | Analgesic, Anti-inflammatory |
| Hederagenin | Saponin | Anti-cancer, Anti-inflammatory |
| 4-OHT | SERM | Breast Cancer |
| GW7604 | SERM | Breast Cancer |
| Daunomycin | Anthracycline | Anticancer |
| Doxorubicin | Anthracycline | Anticancer |
| Mitoxantrone | Anthracycline | Anticancer |
| Risperidone | Antipsychotic | Schizophrenia |
Structure
2D Structure
3D Structure
Properties
CAS No. |
130007-50-0 |
|---|---|
Molecular Formula |
C23H27F3N4O5 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |
InChI Key |
UGCLXABBIBEIAJ-QRQCRPRQSA-N |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Isomeric SMILES |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Synonyms |
pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Pentoxifylline Derivatives
Synthetic Pathways for Pentoxifylline (B538998) Modifications
The generation of new pentoxifylline derivatives is primarily achieved through synthetic modifications at the 1-position of the xanthine (B1682287) ring, often involving the oxohexyl side chain. ufs.ac.zaufs.ac.za Key strategies include esterification and alkylation reactions.
Esterification Reactions for Novel Derivative Synthesis (e.g., Alpha-Methoxy-Alpha-(Trifluoromethyl)Phenylacetate Group Incorporation)
Esterification is a common method for synthesizing pentoxifylline derivatives. ontosight.ai This typically involves the reaction of a hydroxyl group on a pentoxifylline metabolite with a suitable acid or its derivative. ontosight.ai A notable example is the incorporation of the alpha-methoxy-alpha-(trifluoromethyl)phenylacetate (MTPA) group, a chiral derivatizing agent also known as Mosher's acid. researchgate.netresearchgate.netsigmaaldrich.com
The synthesis of a pentoxifylline-MTPA ester is achieved by reacting a hydroxylated pentoxifylline metabolite, such as lisofylline [1-(5-hydroxyhexyl)-3,7-dimethylxanthine], with (R)- or (S)-MTPA chloride in the presence of a suitable base or coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ontosight.aiumn.edu This reaction creates a diastereomeric ester, which is instrumental in determining the absolute configuration of the alcohol center using NMR spectroscopy, a technique known as Mosher's ester analysis. umn.eduacs.org The formation of these esters can be confirmed through various spectroscopic techniques. nih.gov
Alkylation Strategies for Xanthine Derivatives
Alkylation is a fundamental strategy for modifying the xanthine scaffold, with substitutions possible at the N1, N3, and N7 positions. uniroma1.it In the context of pentoxifylline, which is 1-(5-oxohexyl)-3,7-dimethylxanthine, the N3 and N7 positions are already methylated. nih.gov Further alkylation can be explored, although forcing conditions such as high temperatures and pressures are often required for quaternization at the N9 position of xanthine derivatives. mdpi.com
A common synthetic route for preparing pentoxifylline and its analogs involves the N-alkylation of theobromine (B1682246) (3,7-dimethylxanthine) with a suitable alkyl halide. uniroma1.it For instance, reacting theobromine with 1-chloro-5-hexanone would yield pentoxifylline. Various alkylating agents, including trimethyl, triethyl, and triallyl phosphates, have been used for the N-alkylation of xanthines in weakly alkaline aqueous solutions. researchgate.net
Spectroscopic and Chromatographic Characterization of Novel Pentoxifylline Compounds
The structural elucidation of newly synthesized pentoxifylline derivatives relies heavily on a combination of spectroscopic and chromatographic techniques. rsc.orgresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and purity of the compounds.
Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of pentoxifylline derivatives.
¹H-NMR: The ¹H-NMR spectrum of pentoxifylline in CDCl₃ shows characteristic signals, including a singlet for the aromatic 8-H proton at approximately δ 7.51 and distinct signals for the two N-methyl groups (N3-CH₃ and N7-CH₃). ufs.ac.za For derivatives, changes in the chemical shifts of the protons on the oxohexyl side chain provide evidence of modification. In the case of MTPA esters, the presence of signals from the phenyl and methoxy (B1213986) groups of the MTPA moiety, along with the characteristic splitting patterns of the diastereomeric protons, confirms the formation of the ester and allows for stereochemical assignment. umn.eduacs.org
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For pentoxifylline, distinct signals are observed for the carbonyl carbons, the carbons of the xanthine ring, and the carbons of the oxohexyl side chain. ufs.ac.za The introduction of an MTPA group will result in additional signals corresponding to the carbons of the phenyl ring, the trifluoromethyl group, and the methoxy group of the MTPA moiety.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Pentoxifylline-MTPA Ester
| Assignment | Hypothetical ¹H-NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C-NMR Chemical Shift (δ, ppm) |
| N3-CH₃ | 3.40 | 29.7 |
| N7-CH₃ | 3.98 | 33.5 |
| H-8 | 7.52 | 141.2 |
| C=O (C2) | - | 151.5 |
| C=O (C6) | - | 155.1 |
| -OCH₃ (MTPA) | 3.55 | 55.4 |
| -CF₃ (MTPA) | - | 123.5 (q) |
| Aromatic-H (MTPA) | 7.35-7.50 (m) | 127.0-129.5 |
| CH-O (side chain) | 5.10 (m) | 75.0 |
Note: This table is for illustrative purposes and actual chemical shifts may vary.
Fourier Transform-Infrared Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. alrasheedcol.edu.iqmdpi.com The FT-IR spectrum of pentoxifylline shows characteristic absorption bands for the C=O groups of the xanthine ring (around 1650-1700 cm⁻¹) and the ketone on the side chain (around 1710 cm⁻¹). alrasheedcol.edu.iqthieme-connect.com For MTPA derivatives, the formation of the ester linkage can be confirmed by the appearance of a new C=O stretching band for the ester group, typically around 1740-1750 cm⁻¹, and the C-O stretching vibrations. alrasheedcol.edu.iq
Liquid Chromatography-Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds. nih.govresearchgate.net In the analysis of pentoxifylline derivatives, reverse-phase HPLC is often used for separation. nih.govresearchgate.net The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern. mdpi.com
For a pentoxifylline-MTPA ester, the mass spectrum would show a molecular ion peak corresponding to the combined mass of the pentoxifylline metabolite and the MTPA moiety. ontosight.ai Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information. For instance, a common fragmentation pathway for pentoxifylline involves the cleavage of the side chain, resulting in a characteristic fragment ion at m/z 181. nih.gov
Stereochemical Analysis of Pentoxifylline Metabolites and Derivatives using MTPA Esters
The metabolic reduction of the ketone group in pentoxifylline results in the formation of its primary active metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (lisofylline or M1), which contains a stereogenic center at the C-5' position of the hexyl side chain. researchgate.netnih.gov Determining the absolute configuration of this chiral alcohol is crucial for understanding the stereoselective metabolism and pharmacological activity of its enantiomers. researchgate.net A robust and widely used method for this determination is the derivatization of the chiral alcohol with a chiral derivatizing agent (CDA), followed by analysis of the resulting diastereomers.
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a frequently employed CDA for elucidating the absolute configuration of secondary alcohols and amines. sci-hub.sewikipedia.orgusm.edu The process involves two separate reactions where the chiral alcohol (e.g., racemic or enantiomerically-enriched lisofylline) is esterified with the acid chloride of both the (R)- and (S)-enantiomers of MTPA. This reaction creates a pair of diastereomeric MTPA esters. Because diastereomers possess different physical and chemical properties, they can be distinguished and separated using various spectroscopic and chromatographic techniques. osu.edunih.gov This allows for the unambiguous assignment of the absolute stereochemistry of the original alcohol. nih.gov Studies have utilized modified Mosher's methodology to determine the absolute configuration of key intermediates in the synthesis of lisofylline enantiomers. researchgate.netpw.edu.pl
Optical Rotatory Dispersion Spectroscopy
Optical Rotatory Dispersion (ORD) spectroscopy measures the variation in the optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org This technique is a powerful tool in stereochemical analysis, as the shape and sign of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), are characteristic of the molecule's absolute configuration. mdpi.com
In the context of MTPA esters of pentoxifylline metabolites, ORD analysis of the separated diastereomers provides critical stereochemical information. Each diastereomer will exhibit a distinct ORD spectrum. By comparing the experimental ORD curves, particularly the sign of the Cotton effects, with theoretically calculated spectra or established empirical rules, the absolute configuration of the chiral center in the original alcohol can be assigned. mdpi.comresearchgate.net This method is often used in a complementary fashion with other chiroptical techniques, such as electronic circular dichroism (ECD), to provide a comprehensive and reliable stereochemical assignment of complex molecules, including those with multiple chiral centers. researchgate.net The application of ORD has been documented for the structural elucidation of various natural products and their derivatives, including xanthine-related compounds. mdpi.comoup.compnas.org
Proton Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of the analysis of MTPA esters for determining absolute configuration, a technique commonly referred to as the modified Mosher's method. nih.govyoutube.comumn.edu The protocol requires the synthesis of both the (R)- and (S)-MTPA esters of the chiral alcohol (lisofylline). nih.gov The two resulting diastereomers are then analyzed by high-resolution ¹H NMR.
The underlying principle of Mosher's method is the anisotropic effect of the MTPA phenyl group, which is held in a preferred conformation relative to the rest of the molecule. researchgate.net This creates a distinct magnetic environment on either side of the MTPA moiety. Protons of the alcohol portion that lie in the shielding cone of the phenyl group in one diastereomer will exhibit a different chemical shift compared to the analogous protons in the other diastereomer.
By systematically comparing the ¹H NMR spectra of the (S)-MTPA ester and the (R)-MTPA ester, a series of chemical shift differences (Δδ) are calculated for the protons of the original alcohol moiety using the formula: Δδ = δ(S) - δ(R), where δ(S) and δ(R) are the chemical shifts of a given proton in the (S)- and (R)-MTPA esters, respectively. A consistent pattern of positive Δδ values for protons on one side of the stereocenter and negative values for those on the other side allows for the definitive assignment of the absolute configuration. nih.gov For a secondary alcohol like lisofylline, the protons of the C-5' side chain would be analyzed to make this determination.
Table 1: Representative ¹H NMR Data for the Mosher's Method Analysis of Lisofylline (M1) MTPA Esters (Note: Data are illustrative of the expected results from a typical Mosher's method analysis and are based on established principles.)
| Proton Position (Side Chain) | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |
|---|---|---|---|---|
| H-4'a | 2.15 | 2.22 | -0.07 | Shielded by Phenyl Group |
| H-4'b | 1.98 | 2.06 | -0.08 | Shielded by Phenyl Group |
| H-6'a (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |
| H-6'b (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |
| H-6'c (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |
Reverse-Phase High-Performance Liquid Chromatography for Diastereomeric Resolution
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for the analytical and preparative separation of the diastereomeric MTPA esters of pentoxifylline metabolites. nih.gov Since diastereomers have different physicochemical properties, they interact differently with the stationary phase of an HPLC column, allowing for their separation even on achiral columns, such as the commonly used C18 (octadecyl-bonded silica (B1680970) gel) columns. nih.govoup.com
The derivatization of lisofylline with (R)- and (S)-MTPA chloride yields two pairs of diastereomers: ((R)-lisofylline)-(R)-MTPA / ((S)-lisofylline)-(R)-MTPA and ((R)-lisofylline)-(S)-MTPA / ((S)-lisofylline)-(S)-MTPA. These can be resolved using a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The separation allows for the quantification of the individual enantiomers present in the original sample and for the isolation of each pure diastereomer for further spectroscopic analysis (e.g., NMR, ORD). osu.edutcichemicals.com While direct chiral separation of pentoxifylline and lisofylline is possible on specialized chiral columns, nih.govptfarm.pl derivatization with MTPA followed by RP-HPLC offers a robust and accessible alternative for stereochemical assignment. nih.govpsu.edu
Table 2: Representative RP-HPLC Data for the Separation of Lisofylline-(R)-MTPA Diastereomers (Note: Data are illustrative, based on typical separations of MTPA diastereomers on a C18 column.)
| Diastereomer | Retention Time (tR) (min) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| ((S)-Lisofylline)-(R)-MTPA Ester | 15.2 | 4.07 | 1.12 | 2.1 |
Molecular and Cellular Mechanisms of Action of Pentoxifylline and Derivatives
Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling Modulation
Pentoxifylline (B538998) is a competitive non-selective phosphodiesterase (PDE) inhibitor. wikipedia.org PDEs are enzymes responsible for the breakdown of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org By inhibiting these enzymes, pentoxifylline leads to an increase in the intracellular concentrations of these second messengers, which in turn modulates various downstream signaling pathways. wikipedia.orgnih.gov
Intracellular Cyclic Adenosine Monophosphate (cAMP) Elevation
A primary mechanism of pentoxifylline is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgnih.govresearchgate.net Specifically, pentoxifylline has been shown to inhibit PDE3 and PDE4 isozymes, which are prominently found in inflammatory cells. mdpi.com This inhibition prevents the degradation of cAMP, resulting in its accumulation within the cell. mdpi.commdpi.com Studies have demonstrated that treatment with pentoxifylline leads to a significant and early increase in intracellular cAMP concentrations. For instance, in hamster spermatozoa, pentoxifylline treatment resulted in a 2.8-fold increase in cAMP levels compared to untreated controls within 15 minutes. oup.com This elevation of cAMP is a critical step that initiates a cascade of downstream effects. mdpi.com
Protein Kinase A (PKA) Activation and Downstream Effects
The increased intracellular levels of cAMP subsequently lead to the activation of Protein Kinase A (PKA). wikipedia.orgnih.govmdpi.com PKA is a key enzyme that, once activated, phosphorylates various target proteins, thereby modulating their activity. oup.com The activation of PKA by pentoxifylline has been shown to inhibit the synthesis of inflammatory mediators. researchgate.net For example, PKA activation can limit the nuclear translocation of NF-κB, a transcription factor that plays a crucial role in the expression of pro-inflammatory genes. researchgate.netdrugbank.com This PKA-dependent mechanism is believed to be central to many of the anti-inflammatory effects of pentoxifylline. mdpi.comtandfonline.com Research has shown that the inhibitory effects of pentoxifylline on neutrophil oxidative burst are, at least in part, mediated by PKA activation. tandfonline.com
Potential Modulation of Cyclic Guanosine Monophosphate (cGMP)
While the primary effect of pentoxifylline is on cAMP levels, there is also evidence to suggest it may modulate cyclic guanosine monophosphate (cGMP) signaling. nih.gov As a non-selective phosphodiesterase inhibitor, pentoxifylline can inhibit the breakdown of cGMP, although its effect on cGMP appears to be less pronounced than on cAMP. oup.comnih.gov Some studies have shown that pentoxifylline can inhibit PDE5, the primary enzyme responsible for cGMP degradation. nih.gov However, other research indicates that in certain cell types, such as hamster spermatozoa, pentoxifylline does not significantly alter cGMP concentrations. oup.com The cross-talk between cAMP and cGMP signaling pathways is complex, with cGMP able to influence cAMP levels by modulating the activity of different PDE isoforms. ahajournals.org Further research is needed to fully elucidate the role of pentoxifylline in cGMP modulation and its physiological consequences.
Anti-inflammatory and Immunomodulatory Pathways
Pentoxifylline exhibits significant anti-inflammatory and immunomodulatory properties, which are mediated through various molecular pathways. nih.govmdpi.comnih.gov These effects are largely attributed to its ability to suppress the production of pro-inflammatory cytokines and modulate the synthesis of other inflammatory mediators. wikipedia.org
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
A key anti-inflammatory action of pentoxifylline is its ability to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov Pentoxifylline has been shown to suppress the gene transcription of TNF-α. researchgate.net It can also down-regulate the release of IL-1β and IL-6 by human peripheral blood mononuclear cells. btsjournals.com
The inhibitory effect of pentoxifylline on cytokine production is dose- and time-dependent. nih.gov For instance, in one study, the maximum inhibitory effect on the expression of IL-1β and TNF-α was observed after 12 hours of treatment. nih.gov The inhibition of these key inflammatory mediators contributes significantly to the therapeutic effects of pentoxifylline in various inflammatory conditions. nih.gov
Table 1: Effect of Pentoxifylline on Pro-inflammatory Cytokine Production
| Cytokine | Effect of Pentoxifylline | Cell/Animal Model | Reference |
| TNF-α | Inhibition of synthesis and gene transcription | Lymphocytes, keratinocytes, RAW264.7 macrophages | researchgate.netnih.gov |
| IL-1β | Inhibition of production | RAW264.7 macrophages, human peripheral blood mononuclear cells | nih.govbtsjournals.com |
| IL-6 | Inhibition of production | Human peripheral blood mononuclear cells, alloxan-induced diabetic rats | mdpi.combtsjournals.com |
Regulation of Cellular Signaling Pathways (e.g., NF-κB, STAT3, MAPK/ERK, Akt)
Pentoxifylline exerts significant control over several intracellular signaling pathways that are crucial in inflammation, cell proliferation, and survival.
NF-κB Pathway: A primary mechanism of pentoxifylline's anti-inflammatory action is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. termedia.plresearchgate.netresearchgate.netmdpi.comnih.gov NF-κB is a key transcription factor that, under normal conditions, is held inactive in the cytoplasm by inhibitor of kB (IκB) proteins. mdpi.com Upon stimulation by various factors, IκB is degraded, allowing NF-κB to move to the nucleus and trigger the transcription of pro-inflammatory genes. mdpi.com Pentoxifylline has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines. termedia.plresearchgate.netresearchgate.net This inhibition can occur through the prevention of IκBα phosphorylation and degradation. mdpi.comspandidos-publications.com Studies have demonstrated that pentoxifylline's ability to downregulate the NF-κB pathway leads to a decrease in the expression of inflammatory mediators. spandidos-publications.com
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of pentoxifylline. Research indicates that pentoxifylline can inhibit the STAT3 signaling pathway, which is involved in tumor growth and angiogenesis. mdpi.com Specifically, it has been shown to inhibit IL-6 secretion and VEGF–VEGFR2 signaling through the STAT3 pathway. mdpi.com
MAPK/ERK and Akt Pathways: Pentoxifylline also modulates the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Protein Kinase B (Akt) pathways. nih.gov These pathways are critical for cell proliferation and survival. In some cancer cell lines, pentoxifylline, particularly in combination with other agents, has been observed to significantly activate ERK and Akt. spandidos-publications.com However, other studies suggest that pentoxifylline's anticancer activity involves the modulation of these pathways to reduce tumorigenesis and cell proliferation. nih.gov The specific effect on these pathways may be context-dependent.
Effects on Adhesion Molecules and Chemotaxis (e.g., ICAM-1, VCAM-1)
Pentoxifylline has been shown to reduce the expression and function of key adhesion molecules involved in the inflammatory process.
ICAM-1 and VCAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are crucial for the adhesion of leukocytes to the endothelium, a critical step in inflammation. termedia.plnih.gov Pentoxifylline has been demonstrated to decrease the serum levels of both ICAM-1 and VCAM-1. termedia.plnih.gov This reduction in adhesion molecule expression can inhibit leukocyte adhesion and subsequent tissue damage. termedia.pl Studies have shown that treatment with pentoxifylline can lead to a significant decrease in the levels of these molecules in patients with coronary artery disease. nih.gov The drug has also been found to inhibit the adhesion of T cells to VCAM-1 and ICAM-1 in a dose-dependent manner. researchgate.net
Chemotaxis: By reducing the production of inflammatory cytokines and the expression of adhesion molecules, pentoxifylline can indirectly inhibit chemotaxis, the directed movement of cells such as neutrophils to a site of inflammation. termedia.pl
Influence on Glial Cell Activation
Pentoxifylline has demonstrated a notable ability to attenuate the activation of glial cells, which are key players in neuroinflammation and neuropathic pain.
Activated microglia and astrocytes release a host of pro-inflammatory and neuroactive substances. oup.com Pentoxifylline acts as a nonspecific cytokine inhibitor and has been shown to temper glial cell activation. researchgate.netresearchgate.netoup.com This inhibitory effect is thought to be a key mechanism behind its potential efficacy in reducing neuropathic pain. researchgate.netresearchgate.netif-pan.krakow.pl By inhibiting glial activation, pentoxifylline can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the spinal cord and brain. oup.comfrontiersin.org This, in turn, can suppress the development of hyperalgesia and allodynia. researchgate.net
Anti-Fibrotic Mechanisms
Pentoxifylline exhibits significant anti-fibrotic properties through its influence on pro-fibrotic cytokines and the extracellular matrix.
Reduction of Pro-Fibrotic Cytokine Synthesis (e.g., TGF-β1, PDGF)
TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the development of fibrosis in various organs. frontiersin.orgkarger.comnih.gov Pentoxifylline has been shown to inhibit the expression and signaling of TGF-β1. mdpi.comfrontiersin.orgkarger.com This inhibition can block the epithelial-mesenchymal transition (EMT), a key process in renal fibrosis. karger.com By blocking the TGF-β/Smad signaling pathway, pentoxifylline can attenuate the development of fibrosis. karger.com Studies on human bronchial fibroblasts from asthmatic patients have also shown that pentoxifylline can effectively reduce TGF-β1-induced myofibroblast formation. ptbioch.edu.pl
PDGF: While the direct inhibitory effect of pentoxifylline on Platelet-Derived Growth Factor (PDGF) is less extensively documented in the provided search results, the general anti-fibrotic and anti-inflammatory properties of pentoxifylline suggest a potential modulatory role in pathways involving other growth factors like PDGF, which are known to be involved in fibrotic processes. frontiersin.org
Inhibition of Extracellular Matrix Synthesis and Activity of Metalloproteinases
Pentoxifylline directly impacts the synthesis of extracellular matrix (ECM) components and modulates the activity of enzymes responsible for ECM degradation.
Extracellular Matrix Synthesis: Pentoxifylline has been shown to inhibit the synthesis of collagen, a major component of the ECM, in various cell types, including human hepatic myofibroblast-like cells. oup.comnih.gov This effect occurs at a pre-translational level, with a demonstrated decrease in procollagen (B1174764) messenger RNA (mRNA). nih.gov The drug also inhibits the synthesis of fibronectin, another key ECM protein. oup.com
Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): The balance between MMPs, which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs) is crucial in tissue remodeling and fibrosis. oup.comresearchgate.net Pentoxifylline has been shown to influence this balance. In human hepatic stellate cells, pentoxifylline was found to reduce the expression of TIMP-1 mRNA without affecting MMP-1 mRNA expression. nih.gov This leads to an increase in "activated MMP-1" levels, suggesting that the anti-fibrotic action of pentoxifylline is partly mediated by promoting the degradation of extracellular collagen. nih.gov
Hemorheological and Vascular Modulatory Effects
A primary and well-established effect of pentoxifylline is its ability to improve blood flow characteristics and modulate vascular function. cabidigitallibrary.orgnih.govresearchgate.net
Hemorheological Effects: Pentoxifylline decreases blood viscosity by increasing the flexibility of red blood cells. cabidigitallibrary.orgnih.gov It achieves this by increasing intracellular levels of cyclic AMP (cAMP) and ATP in erythrocytes. nih.govresearchgate.net This enhanced deformability allows red blood cells to pass more easily through narrowed capillaries, thereby improving microcirculation and tissue oxygenation. cabidigitallibrary.orgnih.gov The drug also reduces erythrocyte aggregation and decreases plasma fibrinogen levels, further contributing to lower blood viscosity. cabidigitallibrary.orgnih.gov
Vascular Modulatory Effects: Pentoxifylline exhibits vasodilatory properties, primarily by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cAMP levels. researchgate.net This increase in cAMP in endothelial cells and smooth muscle cells promotes vasodilation. researchgate.net Furthermore, pentoxifylline can inhibit platelet aggregation and adhesion to vessel walls, which is also a cAMP-mediated effect. researchgate.net Its anti-inflammatory actions, such as reducing the expression of adhesion molecules, also contribute to its vascular modulatory effects by limiting leukocyte-endothelial interactions. termedia.plnih.gov
Interactive Data Table: Summary of Pentoxifylline's Mechanisms
| Mechanism Category | Specific Effect | Key Molecular Targets/Pathways | References |
| Cellular Signaling | Inhibition of pro-inflammatory gene transcription | NF-κB | termedia.plresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comspandidos-publications.com |
| Modulation of cell growth and angiogenesis | STAT3, MAPK/ERK, Akt | mdpi.comspandidos-publications.comnih.gov | |
| Adhesion & Chemotaxis | Decreased leukocyte-endothelial adhesion | ICAM-1, VCAM-1 | termedia.plnih.govresearchgate.netnih.gov |
| Glial Cell Activation | Attenuation of neuroinflammation | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | researchgate.netresearchgate.netoup.comif-pan.krakow.plfrontiersin.org |
| Anti-Fibrotic | Reduction of pro-fibrotic signaling | TGF-β1, Smad | mdpi.comfrontiersin.orgkarger.comptbioch.edu.pl |
| Inhibition of ECM deposition and promotion of degradation | Collagen, Fibronectin, MMPs, TIMPs | oup.comnih.govnih.gov | |
| Hemorheological | Improved blood flow | Increased RBC flexibility, decreased blood viscosity | cabidigitallibrary.orgnih.govresearchgate.net |
| Vascular Modulation | Vasodilation and anti-platelet aggregation | PDE, cAMP | researchgate.net |
Enhancement of Erythrocyte Deformability
A principal mechanism of pentoxifylline is its ability to enhance the deformability of erythrocytes, or red blood cells. patsnap.comresearchgate.netnih.gov In healthy individuals, red blood cells are flexible, allowing them to navigate through narrow capillaries. However, in certain pathological states, this flexibility is diminished, impeding blood flow. patsnap.com Pentoxifylline improves the flexibility of red blood cells by altering their membrane properties, which facilitates their passage through the microcirculation. patsnap.comnih.gov
This enhancement of erythrocyte deformability is attributed to an increase in intracellular adenosine triphosphate (ATP) and other cyclic nucleotide levels within the red blood cells. nextstepsinderm.comnih.govnextstepsinderm.com The increase in these energy-rich compounds is thought to contribute to the improved flexibility of the cell membrane. nih.govnextstepsinderm.com
Reduction of Blood Viscosity
Pentoxifylline and its metabolites are known to decrease blood viscosity, thereby improving blood flow and oxygenation to peripheral tissues. nih.govvin.com This reduction in viscosity is a key component of its hemorheological action. nih.gov
Several factors contribute to this effect:
Decreased Erythrocyte Aggregation: Pentoxifylline helps to reduce the clumping of red blood cells. nih.govbmj.com
Reduced Plasma Fibrinogen: The drug has been shown to lower plasma fibrinogen concentrations, a key determinant of blood viscosity. nih.govbmj.comnih.govmedscape.com Some studies suggest this may be an indirect effect mediated by a reduction in pro-inflammatory cytokines like interleukin-6, which stimulates fibrinogen synthesis. bmj.comnih.gov
Studies have shown that while total blood viscosity decreases with pentoxifylline treatment, plasma viscosity may remain unchanged, suggesting the primary effect is on the cellular components of blood. nih.gov However, the beneficial rheological properties of pentoxifylline have been contested in some studies. researchgate.net
Research Findings on Pentoxifylline's Effect on Blood Viscosity
| Study Focus | Key Findings | References |
|---|---|---|
| Blood and Plasma Viscosity | Pentoxifylline has been shown in some studies to decrease both blood and plasma viscosity. | bmj.comresearchgate.net |
| Fibrinogen Levels | A reduction in plasma fibrinogen levels is observed during pentoxifylline treatment, contributing to decreased viscosity. | bmj.comnih.govnih.gov |
| Leukocyte Function | While in vitro studies showed pentoxifylline caused depolymerization of actin in leukocytes, these changes were not observed ex vivo in patients. However, a decrease in total blood viscosity with unchanged plasma viscosity suggests an effect on cellular elements. | nih.gov |
Antiplatelet Actions
Pentoxifylline exhibits antiplatelet properties through several mechanisms. patsnap.combmj.comjacc.org It inhibits platelet aggregation, a critical step in the formation of blood clots that can obstruct blood vessels. patsnap.comresearchgate.net This action helps to promote smoother blood flow and reduce the risk of vascular complications. patsnap.com
The antiplatelet effects of pentoxifylline are mediated by:
Inhibition of Thromboxane Synthesis: Pentoxifylline inhibits the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregator. nih.govresearchgate.netmedscape.com
Increase in Prostacyclin Synthesis: The drug has been shown to increase the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. nih.govmedscape.comnih.govjmpas.com Studies have demonstrated that pentoxifylline stimulates prostacyclin synthesis both in vitro and in vivo. nih.govcapes.gov.br
Inhibition of Platelet Aggregation: By inhibiting membrane-bound phosphodiesterase, pentoxifylline leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation. medscape.comjacc.org
It's important to note that some studies suggest pentoxifylline's antiplatelet effects are more pronounced in conditions where platelets are hyperaggregable. jmpas.com
Mechanisms of Pentoxifylline's Antiplatelet Actions
| Mechanism | Description | References |
|---|---|---|
| Inhibition of Thromboxane Synthesis | Reduces the production of a key molecule that promotes platelet clumping and blood vessel constriction. | nih.govresearchgate.netmedscape.com |
| Increased Prostacyclin Synthesis | Stimulates the production of a molecule that counteracts platelet aggregation and widens blood vessels. | nih.govmedscape.comnih.gov |
| Inhibition of Aggregation | Directly prevents platelets from sticking together by increasing intracellular cAMP. | medscape.comjacc.org |
Vasodilation and Endothelial Protection
Pentoxifylline promotes vasodilation, the widening of blood vessels, which increases blood flow and oxygen delivery to tissues. patsnap.commdpi.com This effect is primarily due to its action as a phosphodiesterase inhibitor, leading to increased intracellular cAMP levels and relaxation of smooth muscle cells in the blood vessel walls. patsnap.com
Furthermore, pentoxifylline provides endothelial protection. The endothelium is the inner lining of blood vessels, and its health is crucial for vascular function. Pentoxifylline helps protect the endothelium by:
Reducing Leukocyte Adhesion: It decreases the adhesion of white blood cells to the endothelium. patsnap.comfda.gov
Decreasing Reactive Oxygen Species (ROS): It reduces the release of harmful ROS from activated leukocytes, which can damage the endothelium. patsnap.com
Maintaining Endothelial Function: Studies have shown that pentoxifylline can preserve endothelium-dependent vascular relaxation, which is often impaired in conditions like sepsis. nih.gov This is thought to be related to the release of endothelium-derived nitric oxide. nih.gov
Other Molecular Interactions
Beyond its primary hemorheological and anti-inflammatory effects, pentoxifylline interacts with other molecular targets.
Adenosine Receptor Antagonism (e.g., Adenosine A2 Receptors)
Pentoxifylline is a xanthine (B1682287) derivative and, like other compounds in this class such as caffeine (B1668208) and theophylline, it can act as a non-selective adenosine receptor antagonist. biorxiv.orgwikipedia.org However, the role of adenosine receptor antagonism in the therapeutic effects of pentoxifylline is complex and not fully elucidated.
Some studies suggest that the anti-inflammatory effects of pentoxifylline in certain contexts, such as LPS-induced lung injury, are dependent on the adenosine A2A receptor. nih.gov In these models, the protective effects of pentoxifylline were abolished in mice lacking the A2A receptor or in those treated with a selective A2A antagonist. nih.gov
Conversely, other research indicates that the inhibitory effects of pentoxifylline on fibroproliferation are not mediated by adenosine receptors. nih.gov Studies using adenosine receptor antagonists failed to block the anti-proliferative effects of pentoxifylline and its primary metabolite. nih.gov
Chitinase 3-Like-1 (CHI3L1) Inhibition
Recent research has identified pentoxifylline as an inhibitor of Chitinase 3-like-1 (CHI3L1). nih.govwjgnet.comcespu.pt CHI3L1 is a secreted glycoprotein (B1211001) implicated in inflammation, angiogenesis, and carcinogenesis. wjgnet.commdpi.com
Pentoxifylline's ability to inhibit CHI3L1 has been explored in the context of cancer therapy. nih.govsciforum.net For instance, in models of non-small cell lung cancer, pentoxifylline decreased the expression levels of CHI3L1. nih.gov In pancreatic cancer, where CHI3L1 is associated with resistance to chemotherapy, pentoxifylline was shown to counteract this resistance. cespu.ptsciforum.net This suggests that the inhibition of CHI3L1 may be a relevant mechanism of action for pentoxifylline, particularly in disease states characterized by inflammation and fibrosis. nih.govwjgnet.com
ATP-sensitive K+ Channel Inhibition
The interaction of pentoxifylline with ATP-sensitive potassium (K-ATP) channels appears to be complex and potentially tissue-specific, with some studies suggesting an inhibitory role while others find no significant interaction.
In studies on diabetic rats, pentoxifylline has been shown to produce hypoglycemic effects that are, at least in part, attributed to the inhibition of ATP-sensitive K+ channels in pancreatic beta-cells. nih.gov This mechanism is comparable to that of sulfonylurea drugs like glibenclamide, which inhibit these channels to cause membrane depolarization, an influx of calcium, and subsequent stimulation of insulin (B600854) release. nih.gov Research indicates that pentoxifylline's hypoglycemic actions are potentiated by glibenclamide, further suggesting a shared mechanism involving K-ATP channel inhibition. nih.gov Animal studies have demonstrated that pentoxifylline can enhance the anti-glycemic action of agents like glibenclamide and metformin, and it is thought to inhibit ATP-sensitive K+ channels in a manner similar to glyburide (B1671678) in diabetic rats. nih.gov
These divergent findings suggest that pentoxifylline's effect on K-ATP channels may depend on the specific cellular environment and tissue type being examined.
WNT/β-catenin Signaling Pathway Modulation
Pentoxifylline has been identified as an inhibitor of the canonical WNT/β-catenin signaling pathway, a crucial pathway in embryonic development and cancer progression. nih.govresearchgate.net This inhibitory effect has been particularly noted in melanoma cells that exhibit high baseline activity of this signaling pathway. nih.govresearchgate.netpharmgkb.org
The key findings from research in this area indicate that pentoxifylline treatment leads to:
Reduced Nuclear β-catenin: It effectively lowers the level of active β-catenin in the nucleus of patient-derived melanoma cells. nih.govscilit.com
Downregulation of Target Genes: Pentoxifylline induces a significant downregulation of genes that are targets of the WNT/β-catenin pathway. nih.govresearchgate.net This includes a reduction in the transcript levels of LEF1, WNT10B, c-MYC, CCND1, and the melanocyte-specific regulator MITF-M (Microphthalmia-associated transcription factor). nih.gov The expression of Connective Tissue Growth Factor (CTGF) was also reduced in a cell-dependent manner. nih.govpharmgkb.org
Increased Expression of Inhibitors: The treatment has been shown to increase the mRNA levels of DKK1, a well-known inhibitor of the WNT pathway. nih.gov
These results suggest that pentoxifylline can modulate the WNT/β-catenin cascade, which may contribute to its therapeutic potential, particularly in cancers where this pathway is aberrantly activated. nih.govceon.rs
Table 1: Effect of Pentoxifylline on WNT/β-catenin Pathway Components in Melanoma Cells
| Component | Effect of Pentoxifylline | Research Finding Reference |
| Active β-catenin (Nuclear) | Reduced | nih.govscilit.com |
| TCF/LEF Activity | Lowered | nih.govresearchgate.net |
| LEF1 mRNA | Reduced | nih.gov |
| WNT10B mRNA | Reduced | nih.gov |
| MITF-M mRNA | Reduced | nih.gov |
| c-MYC mRNA | Reduced | nih.gov |
| CCND1 mRNA | Reduced | nih.gov |
| CTGF mRNA | Reduced (cell-dependent) | nih.gov |
| DKK1 mRNA | Increased | nih.gov |
Angiogenesis Modulation (e.g., VEGF, HIF, Angiogenin)
The effect of pentoxifylline on angiogenesis—the formation of new blood vessels—is complex and appears to be context-dependent, with studies demonstrating both anti-angiogenic and pro-angiogenic properties. mpn.gov.rs
Anti-Angiogenic Effects: Several studies suggest that pentoxifylline can inhibit angiogenesis. lecturio.com This is primarily achieved by affecting the release and function of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). lecturio.com Research has shown that pentoxifylline may suppress angiogenesis by downregulating the expression of VEGF-C and its receptor, FLK-1. lecturio.com It has also been reported to inhibit tumor growth and angiogenesis by inhibiting the secretion of Interleukin-6 (IL-6) and interfering with VEGF–VEGFR2 signaling. lecturio.com
Pro-Angiogenic and Context-Dependent Effects: In contrast, other studies report a pro-angiogenic role for pentoxifylline, particularly in the context of tissue healing. lecturio.com For instance, in a rat model of segmental bone defects, pentoxifylline enhanced angiogenesis during the healing process. lecturio.com Similarly, when delivered subcutaneously in a surgical skin flap procedure in rats, it acted as an effective angiogenic factor, elevating local VEGF levels while reducing the angiogenic inhibitory factor TGF-β1. lecturio.com
The modulation of angiogenic factors like Hypoxia-Inducible Factor (HIF) and angiogenin (B13778026) has also been noted. One study reported that pentoxifylline might increase the expression of HIF, angiogenin, and VEGF-C in a mouse macrophage cell line. lecturio.com In another study on hepatopulmonary syndrome, pentoxifylline, particularly in combination with diosmin, demonstrated anti-angiogenic activity by regulating TNF-α/VEGF and other signaling pathways. researchgate.net
This dual role suggests that the net effect of pentoxifylline on angiogenesis is not absolute but is instead influenced by the specific physiological or pathological condition, the tissue microenvironment, and the presence of other modulating substances. lecturio.com
Table 2: Summary of Pentoxifylline's Effects on Angiogenesis
| Study Context | Key Angiogenic Factors | Observed Effect of Pentoxifylline | Research Finding Reference |
| General/Tumor Models | VEGF-A, VEGF-C, VEGFR2, FLK-1 | Anti-angiogenic (Inhibition/Downregulation) | lecturio.com |
| Surgical Skin Flap (Rat) | VEGF, TGF-β1 | Pro-angiogenic (Increased VEGF, Reduced TGF-β1) | lecturio.com |
| Bone Defect Healing (Rat) | Not specified | Pro-angiogenic (Enhanced angiogenesis) | lecturio.com |
| Macrophage Cell Line | HIF, Angiogenin, VEGF-C | Pro-angiogenic (Increased expression) | lecturio.com |
| Hepatopulmonary Syndrome | VEGF, TNF-α | Anti-angiogenic (Attenuation of pro-angiogenic signals) | researchgate.net |
Effects on Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression
Pentoxifylline exerts varied and often opposing effects on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), with outcomes being highly dependent on the cell type and the pathological context. researchgate.net
Cell-Specific Effects: A prominent example of this differential modulation is seen in studies comparing astrocytes and macrophages. In cytokine-stimulated rat astrocytes, pentoxifylline enhances NO production and elevates the expression of iNOS mRNA. researchgate.net Conversely, in cytokine-stimulated rat macrophages, it has a suppressive effect, decreasing both NO production and iNOS mRNA expression. researchgate.net This suggests the involvement of different signaling pathways for iNOS induction in these distinct cell types. researchgate.net
Context-Dependent Modulation: In a rat model of cirrhosis, prophylactic administration of pentoxifylline prevented the increases in both aorta and lung iNOS expression and activity that are typically associated with the condition. nih.gov This action is thought to contribute to its ability to prevent the development of hepatopulmonary syndrome and the associated hyperdynamic circulatory state. nih.gov
In the context of diabetic complications, pentoxifylline has been shown to have a restorative effect. In the heart tissue of diabetic rats, which exhibited decreased iNOS and neuronal NOS (nNOS) expression, treatment with pentoxifylline helped to improve or restore the expression levels of both iNOS and nNOS. This effect is believed to contribute to its therapeutic benefits in mitigating damage to diabetic heart tissue.
These findings underscore that pentoxifylline does not act as a simple inhibitor or inducer of NO and iNOS, but rather as a modulator whose effects are tailored to the specific cellular and physiological environment.
In Vitro and Ex Vivo Research Models for Pentoxifylline and Derivatives
Cell Culture Models for Mechanistic Studies
In vitro and ex vivo cell culture models are fundamental tools for elucidating the molecular mechanisms underlying the therapeutic effects of pentoxifylline (B538998) and its derivatives. These models allow for controlled investigations into the drug's impact on specific cellular pathways, providing insights into its anti-inflammatory, anti-fibrotic, and anti-neoplastic properties.
The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses and the effects of immunomodulatory agents like pentoxifylline. Research using these cells has demonstrated that pentoxifylline can significantly influence macrophage activation and the production of key inflammatory mediators.
Studies have shown that pentoxifylline consistently inhibits the production of tumor necrosis factor (TNF) and inducible nitric oxide synthase (iNOS) in RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS) and/or interferon-gamma (rIFN-gamma). nih.gov This inhibition occurs in a dose-dependent manner. nih.gov Mechanistically, pentoxifylline blocks the accumulation of mRNA for cachectin/TNF, a critical inflammatory cytokine. rupress.orgpsu.edu The suppression of nitric oxide (NO) production is linked to an increase in intracellular cyclic AMP (cAMP) levels and the inhibition of iNOS expression at the mRNA level. nih.gov One study identified the IC₅₀ for NO suppression by pentoxifylline in LPS/IFN gamma-stimulated macrophages as 2.4-2.9 mM. nih.gov
Furthermore, investigations into pentoxifylline's metabolites revealed differential activity; the major oxidative metabolites, M4 and M5, were found to be poor inhibitors of LPS-stimulated TNF-alpha release compared to the parent compound. nih.gov In contrast, another study focusing on global protein expression noted that while pentoxifylline suppressed proteins related to proliferation and apoptosis, it did not significantly affect TNF-α in that particular experimental setup, but did slightly reduce RAS signaling. mdpi.com
T lymphocyte cultures are essential for understanding the immunomodulatory effects of pentoxifylline on adaptive immunity. Research indicates that pentoxifylline influences T cell activation, proliferation, and cytokine profiles.
Pentoxifylline has been shown to inhibit T-cell proliferation in mitogen and antigen-stimulated lymphocyte cultures. nih.govasm.org This effect is associated with a marked reduction in the expression of the IL-2 receptor alpha-chain (CD25) and the intercellular adhesion molecule-1 (ICAM-1). nih.gov The drug modulates immune reactions by favoring a T helper type 2 (Th2) response, characterized by a significant decrease in the production of pro-inflammatory cytokines like TNF-alpha and interleukin-12 (B1171171) (IL-12), and an increase in anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov
Further mechanistic studies revealed that pentoxifylline's inhibitory effect is selective for certain T cell activation pathways. It significantly inhibits proliferation and cytokine production (TNF-alpha, IL-2, IL-4) stimulated via the CD3 and CD26 pathways, but not the CD28 signal pathway. nih.gov Additionally, pentoxifylline interferes with T cell adhesion to the vascular cell adhesion molecule-1 (VCAM-1) and ICAM-1, and inhibits the expression of activation antigens like CD69 and CD98. aai.org This is accompanied by an inhibition of early cell activation events, including the rise in intracellular calcium. aai.org
The use of melanoma cell populations, including patient-derived cells, has been crucial in evaluating the anti-cancer potential of pentoxifylline. These studies highlight its ability to interfere with key signaling pathways involved in melanoma progression.
In melanoma cells with high basal activity of the WNT/β-catenin signaling pathway, pentoxifylline inhibits this pathway's activity. nih.govresearchgate.net This is evidenced by a reduction in the nuclear localization of active β-catenin and the downregulation of WNT target genes, including the microphthalmia-associated transcription factor (MITF-M), a critical regulator in melanoma cells. nih.govplos.org Pentoxifylline treatment also leads to cell cycle arrest in the G0/G1 phase and induces apoptosis. nih.govplos.org For instance, in the DMBC17 cell population, 10 mM of pentoxifylline increased the percentage of apoptotic cells from 9% to 50%. nih.govplos.org
Pentoxifylline also targets cell adhesion and migration. In B16F10 murine melanoma cells, it inhibits adhesion to the extracellular matrix by selectively reducing the cell surface expression of α5 integrin. nih.gov This is achieved by interfering with the recycling of the integrin from perinuclear endosomes back to the plasma membrane, an effect linked to the inhibition of Protein kinase C (PKC) activity. nih.gov Furthermore, pentoxifylline has been shown to impair melanoma cell migration through the downregulation of STAT3 signaling in both B16-F10 and A375 human melanoma cells. oaepublish.com
Research using non-small cell lung cancer (NSCLC) cell lines has explored pentoxifylline's potential to combat the disease, particularly in the context of multidrug resistance (MDR).
Studies have demonstrated that pentoxifylline can reduce the growth of both sensitive (NCI-H460, A549) and MDR (NCI-H460/R, A549-CDR2) NSCLC cell lines. oaepublish.comnih.gov The mechanism involves inducing cell cycle arrest in the G1 phase and causing apoptosis, particularly in sensitive cell lines like NCI-H460. oaepublish.comnih.gov A key aspect of its action is the ability to sensitize NSCLC cells to conventional chemotherapeutic agents. nih.gov The combination of pentoxifylline with drugs such as paclitaxel, vinorelbine, and carboplatin (B1684641) significantly decreases cell growth compared to the individual treatments alone. oaepublish.comnih.govresearchgate.net
The anti-cancer properties of pentoxifylline have been investigated across a range of other malignancies, including breast, liver, and colorectal cancers, often showing synergistic effects with existing therapies.
Breast Cancer: In human breast cancer cell lines (MCF-7 and MDA-MB-231), pentoxifylline has been shown to increase the apoptotic effects of tamoxifen, leading to reduced cell viability after 48 hours of combined treatment. ccij-online.orgccij-online.org It also enhances the anti-proliferative activity of the histone deacetylase inhibitor MS-275 in these cell lines. nih.gov Mechanistic studies indicate that pentoxifylline induces cell cycle arrest in the G0/G1 phase and causes cell death. oaepublish.com Raman spectroscopy analysis of treated breast cancer cells revealed that pentoxifylline induces biochemical changes in DNA, proteins, and lipids. opticsjournal.net
Liver Cancer: In hepatocellular carcinoma cells (HepG2), pentoxifylline inhibits proliferation and induces apoptosis in a dose- and time-dependent manner. nih.gov It also causes cell cycle arrest at the G0/G1 phase. oaepublish.comnih.gov The underlying mechanism involves the reduction of reactive oxygen species (ROS), a decrease in the anti-apoptotic protein Bcl-XL, an increase in caspase 3 and caspase 9 expression, and the activation of the JNK and ERK1/2 MAPK signaling pathways. nih.gov
Colorectal Cancer: Research on colorectal cancer cells (HCT 116) has shown that pentoxifylline possesses anticancer activity by reducing cell proliferation and inducing both apoptosis and cell cycle arrest. oaepublish.com Its efficacy can be enhanced when used in combination with other agents, such as MS-275, which results in greater anti-proliferative activity. nih.gov
Vascular smooth muscle cells (VSMCs) play a critical role in the pathogenesis of vascular diseases like atherosclerosis and restenosis. Research using VSMC cultures has shown that pentoxifylline has significant anti-proliferative and anti-fibrogenic effects.
Pentoxifylline effectively inhibits VSMC proliferation, including proliferation stimulated by potent mitogens like platelet-derived growth factor (PDGF) and angiotensin II. nih.govalliedacademies.org This anti-proliferative effect is associated with a cell cycle blockade at the G1/S transition phase. nih.gov The primary mechanism is mediated through the cyclic adenosine (B11128) monophosphate (cAMP) pathway. semanticscholar.org Pentoxifylline, as a phosphodiesterase inhibitor, increases intracellular cAMP levels, which in turn activates cAMP-dependent protein kinase (PKA) to exert its anti-mitogenic effects. nih.govsemanticscholar.org
In addition to inhibiting proliferation, pentoxifylline also suppresses collagen synthesis by VSMCs. nih.gov It attenuates both basal and transforming growth factor-beta (TGF-beta)-stimulated collagen production, an effect that is also mediated by the cAMP-PKA pathway. nih.govnih.gov In a rat vein graft model, pentoxifylline was found to reduce the expression of proliferating cell nuclear antigen (PCNA) and alpha-smooth muscle actin (α-SMA), indicating that it inhibits VSMC proliferation in a more complex setting, potentially via the p38MAPK pathway. nih.gov
Renal Cells
In vitro studies utilizing renal cell models have been instrumental in understanding the renoprotective effects of pentoxifylline. Research has demonstrated that pentoxifylline can inhibit renal fibrosis, a common pathway in the progression of chronic kidney disease. karger.com In a rat model of crescentic glomerulonephritis, pentoxifylline treatment significantly inhibited the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. karger.com This inhibition, in turn, prevented the transition of tubular epithelial cells into myofibroblasts and reduced the accumulation of collagen matrix. karger.com The anti-fibrotic effect of pentoxifylline is associated with the blockade of the TGF-β1/Smad signaling pathway. karger.com
Furthermore, in cultured human renal fibroblasts, pentoxifylline and its derivative, pentifylline, have been shown to exert anti-fibrotic effects. oup.com Studies on cultured renal tubular cells have also revealed that pentoxifylline can prevent the decrease in Klotho expression, an anti-aging and nephroprotective protein, which is often reduced by inflammatory cytokines or albumin. diabetesjournals.orgresearchgate.netscispace.com This effect is thought to be related to pentoxifylline's anti-inflammatory and anti-albuminuric properties. diabetesjournals.orgresearchgate.net Additionally, in an in vitro model of cisplatin-induced nephrotoxicity using opossum kidney (OK) cells, pentoxifylline was found to significantly prevent cell viability loss caused by cisplatin, suggesting a direct protective effect on renal cells. tandfonline.com
Spermatozoa Studies (e.g., Hamster, Human)
The effects of pentoxifylline on spermatozoa have been extensively studied in both hamster and human models, focusing on key aspects of sperm function essential for fertilization.
Pentoxifylline has been shown to influence capacitation and the acrosome reaction, critical steps in the fertilization process. In hamster spermatozoa, pentoxifylline stimulates both capacitation and the acrosome reaction. oup.com This stimulation is associated with an early increase in intracellular cyclic AMP (cAMP) and calcium levels, involving protein kinase A activity. oup.com Similarly, in human spermatozoa, pentoxifylline treatment has been observed to increase the percentage of capacitated, acrosome-intact cells, although it did not significantly increase the acrosome reaction on its own. oup.com However, sequential treatment with pentoxifylline followed by progesterone (B1679170) resulted in a significant increase in both capacitated and acrosome-reacted sperm. oup.com
Studies using chlortetracycline (B606653) fluorescence staining have confirmed that pentoxifylline at high concentrations can induce capacitation and the acrosome reaction in canine ejaculated spermatozoa. nih.gov In cryopreserved human spermatozoa from individuals with poor semen quality, pre-freeze treatment with pentoxifylline improved the ability of thawed spermatozoa to undergo the acrosome reaction when challenged with a calcium ionophore. scielo.br
A primary focus of spermatozoa research involving pentoxifylline has been its effect on motility and longevity. As a phosphodiesterase inhibitor, pentoxifylline increases intracellular cAMP levels, which is known to play a role in sperm kinematics. scielo.br In hamster spermatozoa, pentoxifylline has been shown to induce an early onset of hyperactivated motility, characterized by increased velocity and lateral head displacement. oup.com
In human spermatozoa, pentoxifylline has been reported to improve sperm motility, particularly in samples from asthenozoospermic men. tandfonline.comoup.com Studies have shown that pentoxifylline can increase the percentage of motile sperm and enhance various motility parameters, including velocity. oup.comscispace.com However, the effects can vary depending on the concentration used. nih.gov For instance, some studies have found that while lower concentrations of pentoxifylline positively affect sperm motility, higher concentrations may have an inverse effect. nih.gov In addition to motility, pentoxifylline has been shown to increase the viability and longevity of spermatozoa in some studies. nih.gov The hypo-osmotic swelling test has been used to demonstrate that pentoxifylline can enhance sperm membrane integrity, which is crucial for longevity. psu.edu
| Species | Parameter Assessed | Key Findings | References |
|---|---|---|---|
| Hamster | Motility Kinematics (CASA) | Induces early onset of hyperactivated motility; increases average path velocity, curvilinear velocity, and amplitude of lateral head displacement. | oup.com |
| Human | Motility and Viability | Increases sperm viability in infertile men with oligoasthenozoospermia; no significant effect on motility rate in some studies. | nih.gov |
| Human | Motility (CASA) | Improves sperm motility in oligozoospermic and asthenozoospermic men. | tandfonline.com |
| Human | Membrane Integrity (HOST) | Significantly enhances sperm membrane integrity compared to control. | psu.edu |
| Equine | Post-Thaw Motility | Significantly increased total and progressive motility of cryopreserved semen. | researchgate.net |
Assays for Cellular Responses
Pentoxifylline's influence on cellular responses, particularly cytokine production and cell proliferation, has been investigated using a variety of in vitro assays.
Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are commonly used to measure the effect of pentoxifylline on cytokine production. In a study on endotoxin-induced inflammation in rats, pentoxifylline was found to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while enhancing the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These effects were measured at both the protein level using ELISA and the mRNA level using RT-PCR. nih.gov
Similar inhibitory effects on TNF-α have been observed in other models. For instance, in rats subjected to high tidal volume ventilation, pentoxifylline treatment decreased the levels of TNF-α and Interleukin-1β in plasma and bronchoalveolar lavage fluid, as measured by ELISA. scielo.brscielo.br RT-PCR analysis in this study confirmed that TNF-α synthesis was regulated at the transcriptional level. scielo.brscielo.br In cultured macrophages, pentoxifylline has been shown to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-18 (IL-18), another pro-inflammatory cytokine. nih.gov Furthermore, in RAW264.7 murine macrophage cells, pentoxifylline reduced LPS-stimulated TNF-α expression, with levels quantified by both ELISA and RT-PCR. koreamed.org
| Cell/System Model | Assay Used | Cytokine(s) Affected | Observed Effect | References |
|---|---|---|---|---|
| Rat Intestine (in vivo) | ELISA, RT-PCR | TNF-α, IL-6, IL-10 | Decreased TNF-α and IL-6; Increased IL-10 | nih.gov |
| Rat Lung (in vivo) | ELISA, RT-PCR | TNF-α, IL-1β | Decreased TNF-α and IL-1β | scielo.brscielo.br |
| Mouse Macrophages (in vitro) | ELISA | IL-18 | Inhibited LPS-induced IL-18 production | nih.gov |
| RAW264.7 Macrophages (in vitro) | ELISA, RT-PCR | TNF-α | Decreased LPS-stimulated TNF-α expression | koreamed.org |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test and colony formation assays are standard methods to assess the impact of compounds on cell proliferation and viability. sciltp.com Studies have shown that pentoxifylline can inhibit cell proliferation in certain cancer cell lines. In B16F10 melanoma cells, a colony formation assay demonstrated a dose-dependent inhibition of colony-forming units after treatment with pentoxifylline. researchgate.net The MTT assay is based on the principle that metabolically active cells can reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells. sciltp.com
In colorectal cancer cells, the MTT assay was used to show that pentoxifylline arrested cell growth. researchgate.net Similarly, in a study on triple-negative breast cancer cells, the anti-proliferative effects of pentoxifylline were evaluated using both MTT and clonogenic assays, which measure the long-term ability of cells to proliferate and form colonies. spandidos-publications.com In this model, pentoxifylline alone was associated with an unusual cell survival and resumed growth ability, suggesting a complex effect on cell proliferation. spandidos-publications.com
Cell Cycle Analysis (e.g., Flow Cytometry)
The influence of pentoxifylline (PTX) on cell cycle progression has been investigated in various cell types, primarily utilizing flow cytometry with DNA staining agents like propidium (B1200493) iodide (PI). These studies reveal that PTX can modulate the distribution of cells in different phases of the cell cycle, an effect that can be cell-type specific and concentration-dependent.
In human T lymphocytes, PTX has been shown to inhibit cell cycle progression when induced through the CD3/TCR complex. aai.orgresearchgate.net Analysis of DNA content by flow cytometry demonstrated that PTX treatment interfered with the normal cycle of these immune cells. aai.orgresearchgate.net Similarly, in studies involving human leukemia U937 cells, PTX, both alone and in combination with other agents like the proteasome inhibitor MG132, was found to modulate the cell cycle. nih.gov
The effect of PTX on cancer cell lines has been a significant area of research. In the triple-negative breast cancer cell line MDA-MB-231, PTX alone was reported to induce a G0/G1 cell cycle arrest. spandidos-publications.com When used in combination with simvastatin (B1681759), PTX led to a decrease in the G0/G1 phase population and an increase in cell fragmentation, suggesting an acceleration toward cell death. spandidos-publications.com For non-small cell lung cancer (NSCLC) cells, PTX treatment at 1 or 2 mM for 48 hours significantly increased the percentage of cells in the G0/G1 phase in A549 and A549-CDR2 cell lines. oaepublish.com In the resistant NCI-H460/R cell line, a notable decrease in the percentage of cells in the S and G2/M phases was observed. oaepublish.com Furthermore, PTX slightly increased the population in the sub-G1 phase across all tested NSCLC cell lines, which is indicative of apoptosis. oaepublish.com
The methodology for these analyses typically involves fixing cells in cold ethanol, treating them with RNase to remove RNA, and staining the cellular DNA with a fluorescent dye such as propidium iodide. aai.orgspandidos-publications.comoaepublish.comallenpress.com The DNA content per cell is then quantified using a flow cytometer, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. aai.orgspandidos-publications.comallenpress.com
Table 1: Effect of Pentoxifylline on Cell Cycle Distribution in Various Cell Lines
| Cell Line | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Human T Lymphocytes | Flow Cytometry (Propidium Iodide) | Inhibited cell cycle progression induced via the CD3/TCR complex. | aai.orgresearchgate.net |
| MDA-MB-231 (Breast Cancer) | Flow Cytometry (Propidium Iodide) | PTX alone induced G0/G1 arrest; combination with simvastatin decreased G0/G1 phase and increased pre-G0 fragmentation. | spandidos-publications.com |
| NCI-H460, A549 (NSCLC) | Flow Cytometry (Propidium Iodide) | Increased percentage of cells in G0/G1 phase (A549); increased sub-G1 phase population (indicative of apoptosis). | oaepublish.com |
| Human U937 (Leukemia) | Flow Cytometry (Propidium Iodide) | Modulated the cell cycle, both alone and in combination with MG132. | nih.gov |
| Human Skin Fibroblasts | Flow Cytometry (Propidium Iodide) | Used to assess the ability of cells to progress through the cell cycle after irradiation and PTX treatment. | allenpress.com |
Adhesion Assays to Extracellular Matrix Substrates
Pentoxifylline has been demonstrated to interfere with the adhesive properties of various cell types to extracellular matrix (ECM) components and other substrates in vitro. These effects are often mediated through the modulation of cell surface adhesion molecules, particularly integrins.
In human T lymphocytes, PTX was found to inhibit adhesion to the β1 and β2 integrin ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). aai.orgresearchgate.net This inhibitory effect was dose-dependent, with maximal effects observed at concentrations of 10⁻³ to 10⁻⁴ M. aai.org The assays were typically performed in microtiter plates coated with the respective adhesion molecules, and the number of adherent cells was quantified after incubation. aai.org Furthermore, PTX has been shown to down-regulate the expression of ICAM-1 on human monocytes in vitro. nih.gov
Studies on cancer metastasis have also highlighted the anti-adhesive properties of PTX. In the B16-F10 melanoma cell line, a model for metastatic cancer, PTX treatment inhibited cell adhesion to the ECM proteins fibronectin and vitronectin. tandfonline.com This inhibition of adhesion is linked to a reduction in the cell surface expression of specific integrin subunits, including α5, αIIb, and β1. tandfonline.com Further research showed that PTX could abrogate the increased adhesion of B16F10 cells to fibronectin and endothelial cells, which was induced by biological mediators like tumor necrosis factor-alpha (TNF-α) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). nih.gov In vitro studies also indicate that pentoxifylline can inhibit neutrophil adhesion. regionostergotland.se
Table 2: Pentoxifylline's Effect on Cell Adhesion
| Cell Type | Substrate | Assay Method | Key Findings | Reference |
|---|---|---|---|---|
| Human T Lymphocytes | VCAM-1, ICAM-1 | 96-well plate adhesion assay | Dose-dependent inhibition of adhesion. | aai.orgresearchgate.net |
| B16-F10 Melanoma Cells | Fibronectin, Vitronectin | MTT colorimetric adhesion assay | Inhibition of adhesion to ECM substrates. | tandfonline.com |
| B16-F10 Melanoma Cells | Fibronectin, Endothelial Cells | Adhesion assay, Flow cytometry | Abrogated TNF-α and 12(S)-HETE induced adhesion. | nih.gov |
| Human Monocytes | Not specified | FACS analysis, Northern blot | Down-regulated ICAM-1 expression. | nih.gov |
| Human Neutrophils | Not specified | In vitro functional assays | Inhibited neutrophil adhesion and activation. | regionostergotland.se |
Intracellular Signaling Pathway Analysis (e.g., Western Blot, Immunoprecipitation HPLC)
The molecular mechanisms underlying the diverse cellular effects of pentoxifylline involve the modulation of multiple intracellular signaling pathways. These have been extensively studied using techniques such as Western blotting, immunoprecipitation, and high-performance liquid chromatography (IP-HPLC).
A primary mechanism of PTX is its action as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). selleckchem.comphysiology.org This pathway is believed to mediate many of PTX's anti-inflammatory effects. researchgate.net For instance, in human peritoneal mesothelial cells, PTX was found to inhibit TGF-β-induced collagen expression by modulating the ERK1/2 and p38 MAPK pathways, an effect potentially driven by the cAMP-PKA system. oup.comoup.com
In cancer cells, PTX affects critical signaling cascades involved in proliferation and survival. In melanoma cells, PTX was shown to target the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2. nih.gov In Brown Norway rat airway smooth muscle cells, PTX inhibited proliferation by down-regulating the Akt/NF-κB signaling pathway. nih.gov A study on MDA-MB-231 breast cancer cells found that combining PTX with simvastatin led to increased activation of ERK1/2 and AKT, while suppressing the NF-κB pathway. spandidos-publications.com
A comprehensive analysis using immunoprecipitation-based high-performance liquid chromatography (IP-HPLC) in RAW 264.7 macrophage cells revealed dose-dependent effects of PTX on protein expression. nih.govnih.govplos.org A low, therapeutic dose (10 μg/mL) enhanced RAS and NF-κB signaling, along with proteins related to proliferation and differentiation. nih.govnih.gov In contrast, a high, experimental dose (300 μg/mL) decreased the activity of these same pathways. nih.govnih.gov Western blot analysis in the same cell line confirmed that PTX influences autophagy-related proteins like Beclin-1 and LC3, as well as the AMPK signaling pathway. researchgate.net Immunoprecipitation and Western blotting have also been used to demonstrate that PTX affects the association between Protein Kinase C (PKC) and α5 integrin, thereby inhibiting integrin transport in melanoma cells. nih.gov
Table 3: Modulation of Intracellular Signaling Pathways by Pentoxifylline
| Cell Type | Signaling Pathway | Analytical Method | Key Findings | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | RAS, NF-κB, Proliferation, Apoptosis | IP-HPLC, Western Blot | Dose-dependent effects: low dose enhanced RAS/NF-κB, high dose suppressed it. | nih.govnih.govplos.orgplos.org |
| B16F10 Melanoma Cells | STAT3, JAK1, JAK2 | Western Blot | Suppressed phosphorylation of STAT3, JAK1, and JAK2. | nih.gov |
| Human Peritoneal Mesothelial Cells | MAPK (ERK1/2, p38), SMAD | Western Blot | Inhibited TGF-β-induced signaling via ERK1/2 and p38 pathways, but not Smad2. | oup.comoup.com |
| MDA-MB-231 (Breast Cancer) | ERK1/2, AKT, NF-κB | Western Blot | Combination with simvastatin increased ERK/AKT activation and suppressed NF-κB. | spandidos-publications.com |
| B16F10 Melanoma Cells | PKC, Integrin Transport | Immunoprecipitation, Western Blot | Inhibited PKC-mediated transport of α5 integrin. | nih.gov |
| Airway Smooth Muscle Cells | Akt/NF-κB | Western Blot | Inhibited PDGF-stimulated proliferation by suppressing the Akt/NF-κB pathway. | nih.gov |
Genotoxicity and Cytotoxicity Evaluation of Derivatives
The cytotoxicity and genotoxicity of pentoxifylline and its derivatives have been evaluated in various in vitro and in vivo models to assess their safety profiles and therapeutic potential.
Studies on pentoxifylline itself in mammalian cell lines (V79 and EUE) showed that while the drug could induce inhibition of DNA synthesis and clastogenic effects (chromosomal aberrations) at high concentrations or with long exposure times, it did not induce gene mutations or morphological transformations. nih.gov This suggests that the observed cytotoxicity is likely related to the inhibition of cellular DNA replication rather than a direct genotoxic effect. nih.gov
Research has also focused on synthesizing and evaluating novel derivatives of pentoxifylline with improved efficacy and reduced toxicity. One such study reported the synthesis of a derivative, 1-[(6E)-7-(6-methoxynaphthyl)-5-oxohept-6-en-1-yl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (mPTF1). rsc.orgresearchgate.net Comparative assays revealed that mPTF1 exhibited significantly lower genotoxicity than the parent pentoxifylline molecule. rsc.orgresearchgate.net
Other studies have explored the cytotoxic potential of new pentoxifylline analogs against cancer cells. A series of novel 1H-pyrazole derivatives synthesized from pentoxifylline were screened for their cytotoxic activity against the human A549 lung cancer cell line. researchgate.net One of these derivatives demonstrated potent cytotoxic activity, with an IC50 value of 11.44 μM, which was more potent than the standard drug Erlotinib in that study. researchgate.net
The toxicity of pentoxifylline and its analogs HWA-448, HWA-285, and A81-3138 has also been assessed in animal models. These compounds were found to be toxic at higher doses in neonatal mice, leading to increased mortality. nih.gov This highlights the dose-dependent nature of the cytotoxicity of these compounds.
Table 4: Cytotoxicity and Genotoxicity of Pentoxifylline and Its Derivatives
| Compound | Model System/Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Pentoxifylline | V79, EUE, Syrian Hamster Embryo cells | DNA synthesis inhibition, Chromosomal aberration assay, 6-TGr mutation assay, Morphological transformation assay | Induced cytotoxicity and clastogenic effects at high concentrations; found to be non-mutagenic and non-transforming. | nih.gov |
| mPTF1 (Derivative) | Human sperm, Mouse bone marrow cells | Cytotoxicity and Genotoxicity assays | Exhibited superior motility enhancement with significantly lower genotoxicity compared to pentoxifylline. | rsc.orgresearchgate.net |
| Pyrazole (B372694) Derivatives | A549 (Lung Cancer) | Cytotoxicity assay (MTT) | A synthesized derivative showed potent cytotoxic activity with an IC50 of 11.44 μM. | researchgate.net |
| Pentoxifylline, HWA-448, HWA-285, A81-3138 (Analogs) | Neonatal Mice | In vivo toxicity study | Toxic at higher doses, causing increased weight loss and mortality. | nih.gov |
Preclinical in Vivo Research Models for Pentoxifylline and Derivatives
Rodent Models of Disease and Injury
Ischemia-Reperfusion Injury Models (e.g., Liver, Kidney)
Rodent models are instrumental in studying ischemia-reperfusion injury (IRI), a condition where tissue damage occurs after blood supply returns to the tissue following a period of ischemia or lack of oxygen. nih.gov These models are particularly relevant to clinical scenarios like organ transplantation and surgery. nephrix-biosolutions.comijbs.com
In the context of liver IRI , rodent models are widely used to mimic the damage that occurs during liver transplantation and other surgical procedures. ijbs.com These models allow researchers to investigate the pathophysiological processes and to test potential therapeutic interventions. nephrix-biosolutions.comijbs.com Studies in rodent models have shown that hepatic IRI can induce acute kidney injury (AKI), highlighting the systemic effects of this type of injury. researchgate.net
For kidney IRI , rodent models, typically using C57BL/6 mice or Sprague Dawley rats, are considered the gold standard for acute renal injury research. nephrix-biosolutions.com These models involve temporarily stopping blood flow to the kidneys, which mimics the injury seen in renal transplantation and AKI from other causes. nephrix-biosolutions.com The extent of kidney injury and recovery can be tracked over time through various analyses, including histopathology and biochemistry. nephrix-biosolutions.com Research in rat models of renal IRI has demonstrated that the injury induces inflammation, oxidative stress, and apoptosis in the renal tubules. nih.gov
Table 1: Rodent Models of Ischemia-Reperfusion Injury
| Model Type | Organ | Rodent Species | Key Findings Related to Pentoxifylline (B538998) |
|---|---|---|---|
| Ischemia-Reperfusion Injury | Liver | Rat, Mouse | Investigates the impact of ischemia and subsequent reperfusion on liver tissue, relevant to transplantation. ijbs.com |
| Ischemia-Reperfusion Injury | Kidney | Mouse (C57Bl6/J), Rat (Sprague Dawley) | Mimics clinical scenarios of acute kidney injury, allowing for evaluation of therapeutic compounds. nephrix-biosolutions.com |
Drug-Induced Organotoxicity Models (e.g., Nephrotoxicity)
Inflammation and Infection Models
Pentoxifylline has been investigated in various rodent models of inflammation and infection. It is known to possess anti-inflammatory properties, partly by inhibiting the production of tumor necrosis factor-alpha (TNF-α). researchgate.netoncotarget.com
In rat models of arthritis, such as adjuvant-induced arthritis and zymosan-induced paw inflammation, pentoxifylline has been shown to reduce paw swelling. researchgate.net In models of sepsis in rats, pentoxifylline has been observed to downregulate a range of inflammatory cytokines and improve lung function. binasss.sa.cr
A study using preterm rabbits infected with Group B streptococci demonstrated that pentoxifylline improved the clearance of the bacteria from the lungs. This effect was associated with a reduction in inflammatory markers like lysozyme (B549824) and TNF-α in the bronchoalveolar lavage fluid, suggesting an anti-inflammatory mechanism of action. nih.gov
Table 2: Rodent Models of Inflammation and Infection
| Model Type | Condition | Rodent Species | Key Findings Related to Pentoxifylline |
|---|---|---|---|
| Adjuvant-Induced Arthritis | Inflammation | Rat | Reduced paw swelling. researchgate.net |
| Zymosan-Induced Paw Inflammation | Inflammation | Rat | Reduced paw swelling. researchgate.net |
| Sepsis | Infection/Inflammation | Rat | Downregulated inflammatory cytokines and improved lung function. binasss.sa.cr |
| Group B Streptococcal Pneumonia | Infection | Rabbit (preterm) | Improved bacterial clearance from the lungs and reduced inflammatory markers. nih.gov |
Pain Models (e.g., Neuropathic, Inflammatory, Musculoskeletal)
Pentoxifylline has been evaluated in several preclinical rodent models of pain. frontiersin.org These models are crucial for understanding different pain states and for testing new analgesic compounds. criver.comnih.gov
In the realm of neuropathic pain , which can be caused by damage to the nerves, various rodent models are utilized. criver.comnih.gov These include models of chemotherapy-induced peripheral neuropathy and nerve injury models. frontiersin.orgnih.gov Pentoxifylline has been tested in models such as those induced by chemotherapy, chronic constriction injury, and spinal nerve transection. frontiersin.org
Inflammatory pain models often involve inducing a localized inflammatory response to study the resulting pain behaviors. criver.com Pentoxifylline has demonstrated positive effects in preclinical models of inflammatory pain. frontiersin.org
For musculoskeletal pain , a mouse model of delayed-onset muscle soreness (DOMS) induced by intense swimming was used to test pentoxifylline. The study found that pentoxifylline reduced mechanical hyperalgesia in a dose-dependent manner. This analgesic effect was attributed to its ability to inhibit neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines in both the muscle and the spinal cord. frontiersin.org
Table 3: Rodent Models of Pain
| Model Type | Pain Type | Rodent Species | Key Findings Related to Pentoxifylline |
|---|---|---|---|
| Chemotherapy-Induced Neuropathy | Neuropathic | Rodent | Pentoxifylline has been tested in this model. frontiersin.org |
| Chronic Constriction Injury | Neuropathic | Rodent | Pentoxifylline has been tested in this model. frontiersin.org |
| Spinal Nerve Transection | Neuropathic | Rodent | Pentoxifylline has been tested in this model. frontiersin.org |
| General Inflammatory Pain Models | Inflammatory | Rodent | Pentoxifylline has shown positive effects. frontiersin.org |
| Delayed-Onset Muscle Soreness (DOMS) | Musculoskeletal | Mouse | Reduced mechanical hyperalgesia, inhibited inflammation and oxidative stress. frontiersin.org |
Fibrotic Condition Models (e.g., Radiation-Induced Fibrosis)
Rodent models are essential for studying radiation-induced fibrosis (RIF), a significant side effect of radiotherapy. researchgate.net These models help in understanding the molecular mechanisms and in developing therapeutic strategies. researchgate.nete-roj.org The development of RIF is linked to cytokines like transforming growth factor-beta (TGF-β). researchgate.netnih.gov
In a rat model of radiation-induced lung fibrosis, pentoxifylline was evaluated for its antifibrotic effects. researchgate.net Another study in a mouse model aimed to mitigate RIF by inhibiting TGF-β. nih.gov Preclinical studies have also investigated the combination of pentoxifylline and vitamin E for mitigating radiation-induced side effects. mdpi.com In a rat model of radiation necrosis, this combination was found to reduce levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α). mdpi.com
Table 4: Rodent Models of Fibrotic Conditions
| Model Type | Condition | Rodent Species | Key Findings Related to Pentoxifylline |
|---|---|---|---|
| Radiation-Induced Lung Fibrosis | Fibrosis | Rat | Evaluated for antifibrotic effects. researchgate.net |
| Radiation-Induced Fibrosis | Fibrosis | Mouse | Models used to study TGF-β inhibition. nih.gov |
| Radiation Necrosis | Fibrosis | Rat | Combination with Vitamin E reduced VEGF and HIF-1α. mdpi.com |
Liver Disease Models (e.g., Non-Alcoholic Steatohepatitis)
Mouse models are the most commonly used preclinical models for studying non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). xiahepublishing.comnih.govmdpi.com These models can be induced by diet, genetic manipulation, or chemicals. mdpi.com The goal is to replicate the key features of human NASH, including steatosis, inflammation, and fibrosis. nih.gov
Pentoxifylline has shown promise in these models. It is reported to attenuate TNF release and oxidative stress, leading to improvements in steatosis, inflammation, hepatocyte ballooning, and fibrosis. transcurebioservices.com A study in a mouse model of NASH-related liver tumorigenesis found that pentoxifylline prevented tumor development by reducing chronic hepatic inflammation. oncotarget.com Similarly, in a rat model of inflammation-related colon tumorigenesis, pentoxifylline treatment inhibited the development of colorectal tumors and lowered levels of oxidative stress markers and pro-inflammatory cytokines. oncotarget.com
Table 5: Rodent Models of Liver Disease
| Model Type | Condition | Rodent Species | Key Findings Related to Pentoxifylline |
|---|---|---|---|
| Diet-Induced NASH | NASH/Liver Fibrosis | Mouse | Pentoxifylline attenuated TNF release, oxidative stress, and improved liver histology. transcurebioservices.com |
| NASH-Related Liver Tumorigenesis | Liver Cancer | Mouse | Prevented tumor development by reducing chronic inflammation. oncotarget.com |
| Inflammation-Related Colon Tumorigenesis | Colon Cancer | Rat | Inhibited tumor development and lowered oxidative stress and inflammation. oncotarget.com |
Vascular Injury Models
Pentoxifylline (PTX) has been investigated in various preclinical models of vascular injury to assess its potential therapeutic effects. These models are crucial for understanding the mechanisms through which PTX may mitigate damage and promote repair in blood vessels.
In a rat model of carotid artery balloon injury, treatment with pentoxifylline was shown to inhibit the formation of neointima, the new layer of tissue that forms inside an artery after injury. nih.gov This study also observed that PTX induced constrictive vascular remodeling. nih.gov The researchers suggested that these effects were linked to a decrease in the production of collagen type I by vascular smooth muscle cells. nih.gov
Another study using a rabbit carotid artery anastomosis model found that subcutaneous administration of PTX for either 7 or 21 days led to a significant increase in the lumen diameter and area, while decreasing the thickness of the intima and the intima/media ratio compared to a control group. semanticscholar.org These findings suggest that PTX can reduce intimal hyperplasia, a key factor in the narrowing of blood vessels after surgical procedures. semanticscholar.org Furthermore, a study on rabbits that underwent balloon angioplasty of the iliac artery demonstrated that PTX treatment reduced the development of neoadventitial hyperplasia, which is the thickening of the outer layer of the blood vessel wall. semanticscholar.org
The protective effects of pentoxifylline have also been observed in models of ischemia/reperfusion injury. In a rat model where blood flow to the small intestine was temporarily stopped and then restored, pretreatment with PTX significantly reduced the resulting histological damage to the intestinal mucosa. nih.gov This suggests a protective role for PTX in tissues subjected to periods of oxygen deprivation followed by reperfusion.
Table 1: Effects of Pentoxifylline in Preclinical Vascular Injury Models
| Animal Model | Injury Type | Key Findings with Pentoxifylline Treatment |
| Sprague-Dawley Rats | Carotid artery balloon injury | Inhibited neointimal formation, induced constrictive vascular remodeling, decreased VSMC collagen type I production. nih.gov |
| Rabbits | Carotid artery anastomosis | Increased lumen diameter and area, decreased intimal thickness and intima/media ratio. semanticscholar.org |
| Rabbits | Iliac artery balloon angioplasty | Reduced neoadventitial hyperplasia. semanticscholar.org |
| Rats | Intestinal ischemia/reperfusion | Attenuated histologic damage to the intestinal mucosa. nih.gov |
Assessment of Pharmacodynamic Effects in Animal Models
Modulation of Inflammatory Markers and Cytokines
Pentoxifylline is recognized for its ability to modulate the inflammatory response, primarily by inhibiting the production of pro-inflammatory cytokines. karger.comnih.gov This has been demonstrated across a variety of animal models. A notable effect of pentoxifylline is the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis. asm.orgscielo.br
In a rabbit model of endotoxin-induced acute inflammatory response, oral administration of pentoxifylline was effective in mitigating the increase in plasma concentrations of the inflammatory cytokines TNF-α and interleukin-1β (IL-1β). mdpi.com Similarly, in a rat model of zymosan-induced arthritis, pentoxifylline significantly reduced the concentrations of TNF-α and IL-1β in the joint exudates. nih.gov This study also showed that pentoxifylline inhibited the production of these cytokines by mouse peritoneal macrophages stimulated in vivo. nih.gov
The anti-inflammatory effects of pentoxifylline are not limited to arthritis models. In a rat model of doxorubicin-induced liver injury, pentoxifylline treatment led to diminished levels of IL-1β and TNF-α in the hepatic tissue. mdpi.com Furthermore, in a goat model of endotoxin-induced fetal injury, maternal oral treatment with high-dose pentoxifylline was associated with lower levels of inflammatory markers, including various interleukins, in fetal plasma and amniotic fluid. tjoddergisi.org
The modulation of cytokines by pentoxifylline appears to be a key mechanism of its therapeutic action in various disease models. For instance, in a study on dogs with osteoarthritis, pentoxifylline demonstrated a stronger anti-inflammatory effect than meloxicam, as evidenced by greater reductions in serum levels of C-reactive protein (CRP), IL-1β, IL-6, and TNF-α. nih.gov
Table 2: Modulation of Inflammatory Markers by Pentoxifylline in Animal Models
| Animal Model | Condition | Inflammatory Markers Modulated |
| Rabbits | Endotoxin-induced inflammation | Decreased plasma TNF-α and IL-1β. mdpi.com |
| Rats | Zymosan-induced arthritis | Decreased TNF-α and IL-1β in joint exudates. nih.gov |
| Mice | Zymosan-stimulated peritoneal macrophages | Decreased TNF-α and IL-1β production. nih.gov |
| Rats | Doxorubicin-induced hepatotoxicity | Decreased hepatic IL-1β and TNF-α. mdpi.com |
| Goats | Endotoxin-induced fetal injury | Lowered fetal plasma and amniotic fluid interleukins. tjoddergisi.org |
| Dogs | Osteoarthritis | Decreased serum CRP, IL-1β, IL-6, and TNF-α. nih.gov |
Cellular Infiltration and Tissue Damage Markers
Pentoxifylline has been shown to reduce cellular infiltration and markers of tissue damage in several preclinical models. A key mechanism appears to be the inhibition of neutrophil activity and infiltration into inflamed tissues.
In a rat model of acetic acid-induced gastric ulcers, treatment with pentoxifylline accelerated ulcer healing. karger.com This effect was associated with a reduction in neutrophil infiltration at the ulcer site, as indicated by decreased myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils. karger.com The study suggested that this was potentially mediated by the inhibition of TNF-α production. karger.com
Similarly, in a rat model of sepsis-induced acute gastric mucosal injury, pentoxifylline demonstrated a beneficial effect by reducing leukocyte infiltration, as measured by MPO levels. nih.gov In a model of doxorubicin-induced hepatic injury in rats, pentoxifylline treatment was associated with diminished central vein congestion, parenchymal necrosis, and leukocyte influx in the liver tissue. mdpi.com
The impact of pentoxifylline on tissue damage markers extends to models of ischemia-reperfusion injury. In a rat model of intestinal ischemia-reperfusion, while pentoxifylline significantly reduced histological damage, the effect appeared to be independent of the number of tissue neutrophils as assessed by MPO levels in that particular study. nih.gov However, in a model of hind-limb ischemia/reperfusion in rats, pentoxifylline administration protected lung tissue from remote injury, which was associated with reduced interstitial inflammatory cell infiltration. jornaldepneumologia.com.br
Table 3: Effects of Pentoxifylline on Cellular Infiltration and Tissue Damage Markers
| Animal Model | Condition | Key Findings |
| Rats | Acetic acid-induced gastric ulcer | Accelerated ulcer healing, reduced neutrophil infiltration (decreased MPO activity). karger.com |
| Rats | LPS-induced sepsis (gastric injury) | Reduced leukocyte infiltration (decreased MPO). nih.gov |
| Rats | Doxorubicin-induced hepatotoxicity | Diminished central vein congestion, parenchymal necrosis, and leukocyte influx. mdpi.com |
| Rats | Hind-limb ischemia/reperfusion (lung injury) | Reduced interstitial inflammatory cell infiltration in the lungs. jornaldepneumologia.com.br |
Evaluation of Hemorheological Parameters
Pentoxifylline is well-known for its hemorheological properties, which contribute to its therapeutic use in vascular disorders. mdpi.com These properties primarily involve improving blood flow by increasing the deformability of red blood cells and reducing blood viscosity. scielo.brresearchgate.net
In spontaneously hypertensive rats (SHRs), pentoxifylline treatment was shown to attenuate hyperviscosity syndrome by improving microrheology parameters, specifically by reducing erythrocyte aggregation and enhancing erythrocyte deformability. researchgate.net In a subsequent study with SHRs during the development of hypertension, pentoxifylline treatment resulted in significantly lower blood viscosity and a higher erythrocyte deformability index compared to a control group. researchgate.net
Table 4: Hemorheological Effects of Pentoxifylline in Animal Models
| Animal Model | Key Hemorheological Parameters Improved |
| Spontaneously Hypertensive Rats (SHRs) | Reduced erythrocyte aggregation, increased erythrocyte deformability, decreased blood viscosity. researchgate.net |
| General (in vivo models) | Increased red blood cell deformability, decreased plasma viscosity, reduced fibrinogen levels. scielo.brcabidigitallibrary.org |
Angiogenesis Assessment in Tumor Models
The effect of pentoxifylline on angiogenesis, the formation of new blood vessels, has been investigated in various tumor models, with findings suggesting a predominantly inhibitory role.
In a B16F10 melanoma model in C57BL/6 mice, pentoxifylline was found to inhibit tumor-induced new blood vessel formation in a dose-dependent manner. sapub.org The study also reported a regression in tumor volume following treatment. sapub.org The proposed mechanism for this anti-angiogenic activity was the downregulation of STAT3 signaling, which in turn decreased the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor. sapub.org
Further supporting these findings, an in vivo angiogenesis assay using the same melanoma model demonstrated that pentoxifylline treatment led to a decrease in microvessel density around the tumor. sapub.org In a separate study involving L-1 sarcoma in Balb/c mice, pre-incubation of tumor cells with pentoxifylline resulted in a dose-dependent decrease in their ability to induce new blood vessels after transplantation. researchgate.net Administration of pentoxifylline to the mice also slowed tumor growth. researchgate.net
A review of multiple experimental models, including melanoma cells and human tumor implants in animals, concluded that pentoxifylline may modulate angiogenesis. nih.gov The majority of the reviewed studies indicated an anti-angiogenic effect, leading to inhibition of endothelial cell growth and decreased tumor volume. nih.gov However, it is worth noting that a smaller number of studies suggested a pro-angiogenic effect or no effect at all, indicating that the impact of pentoxifylline on angiogenesis might be context-dependent. nih.gov
Table 5: Angiogenesis Assessment of Pentoxifylline in Tumor Models
| Animal Model | Tumor Type | Key Findings on Angiogenesis | Proposed Mechanism |
| C57BL/6 Mice | B16F10 Melanoma | Inhibited tumor-induced new blood vessel formation, decreased microvessel density. sapub.org | Downregulation of STAT3 signaling, leading to decreased VEGF expression. sapub.org |
| Balb/c Mice | L-1 Sarcoma | Dose-dependent decrease in the ability of tumor cells to induce new blood vessels. researchgate.net | Not specified. |
| Various (Review) | Melanoma, Human Tumor Implants | Predominantly anti-angiogenic effects, including inhibition of endothelial cell growth. nih.gov | Modulation of various cellular functions. nih.gov |
Oxidative Stress Biomarker Analysis
Pentoxifylline has been evaluated for its effects on oxidative stress in various preclinical models, with many studies demonstrating its ability to mitigate oxidative damage.
In a rat model of carbamazepine-induced hepatotoxicity, pentoxifylline treatment was shown to reduce oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing levels of glutathione (B108866) (GSH), a key antioxidant. pensoft.net Similarly, in a model of cholestasis-related cholemic nephropathy in rats, pentoxifylline significantly blunted the increase in markers of oxidative stress, including reactive oxygen species (ROS), oxidized glutathione (GSSG), and lipid peroxidation. termedia.pl It also preserved the cellular antioxidant capacity by mitigating the decrease in GSH levels and the GSH/GSSG ratio. termedia.pl
The antioxidant effects of pentoxifylline have also been observed in models of ischemia-reperfusion injury. In a rat model of hind-limb ischemia/reperfusion, pentoxifylline protected against remote lung injury by preserving superoxide (B77818) dismutase (SOD) activity and GSH levels, while reducing MDA levels. jornaldepneumologia.com.br In rabbits fed a high-cholesterol diet, pentoxifylline treatment reduced MDA levels in both plasma and the aorta, suggesting a reduction in oxidative stress associated with atherosclerotic plaques. mdpi.com
However, it is important to note that the effect of pentoxifylline on oxidative stress may be dose-dependent and context-specific. In a rat model of manganism, a high dose of pentoxifylline was found to increase brain accumulation of manganese and exacerbate oxidative stress, as indicated by increased ROS formation and lipid peroxidation, and reduced total antioxidant capacity (TAC) and GSH levels. semanticscholar.orgresearchgate.net
Table 6: Effects of Pentoxifylline on Oxidative Stress Biomarkers in Animal Models
| Animal Model | Condition | Key Oxidative Stress Biomarkers Modulated |
| Rats | Carbamazepine-induced hepatotoxicity | Decreased MDA, increased GSH. pensoft.net |
| Rats | Cholestasis-related cholemic nephropathy | Decreased ROS, GSSG, and lipid peroxidation; preserved GSH and GSH/GSSG ratio. termedia.pl |
| Rats | Hind-limb ischemia/reperfusion (lung injury) | Preserved SOD activity and GSH levels; decreased MDA. jornaldepneumologia.com.br |
| Rabbits | High-cholesterol diet | Decreased MDA in plasma and aorta. mdpi.com |
| Rats | Manganism (high dose PTX) | Increased ROS and lipid peroxidation; decreased TAC and GSH. semanticscholar.orgresearchgate.net |
Analytical and Bioanalytical Methodologies for Pentoxifylline and Derivatives in Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is the cornerstone for the separation and quantification of pentoxifylline (B538998) and its derivatives. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and thin-layer chromatography (TLC) are the most frequently employed methods, each offering distinct advantages for specific research applications. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the determination of pentoxifylline in pharmaceutical formulations and biological samples. derpharmachemica.comnih.gov This technique is valued for its robustness, reliability, and cost-effectiveness. The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column. nih.govderpharmachemica.com
The mobile phase composition is optimized to achieve adequate separation of pentoxifylline from its metabolites and potential interfering substances. derpharmachemica.comnih.gov Isocratic elution, using a constant mobile phase composition, is common for routine analysis. derpharmachemica.comijpsonline.com A mixture of an aqueous buffer (like phosphoric acid or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently used. derpharmachemica.comijpsonline.comubbcluj.ro UV detection is typically performed at a wavelength where pentoxifylline exhibits maximum absorbance, commonly around 274 nm or 275 nm. derpharmachemica.comnih.gov
Validation studies for HPLC-UV methods have demonstrated good linearity over various concentration ranges, with limits of detection (LOD) and quantitation (LOQ) sufficient for pharmacokinetic studies. derpharmachemica.comnih.gov For instance, a validated method reported a linear range of 15-400 ng/mL with an LOD of 5 ng/mL and an LOQ of 15 ng/mL in human plasma. nih.gov
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol (B129727):o-Phosphoric Acid:Tetrahydrofuran (80:20:1:3 v/v/v/v) | 1.0 | 274 | 16-80 µg/mL | derpharmachemica.com |
| LiChrospher 100 RP-18 (5 µm) | Water:Dioxane:Acetonitrile (87:6.5:6.5 v/v/v) with 0.5% Acetic Acid | Not Specified | 275 | LOD: 25 ng/mL | nih.gov |
| Zorbax C18 (100 mm x 3.0 mm, 3.5 µm) | Acetonitrile:0.1% Phosphoric Acid (25:75 v/v) | 1.0 | 274 | Not Specified | ubbcluj.ro |
| C18 Analytical Column (250 mm x 4 mm) | Acetonitrile:Water (45:55 v/v) | Not Specified | 275 | 25-1000 ng/mL | researchgate.net |
For higher sensitivity and specificity, particularly for the simultaneous quantification of pentoxifylline and its various metabolites in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. nih.gov
The method typically involves a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source operating in the positive ion mode. nih.govmdpi.com Quantification is achieved using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the analyte and an internal standard. nih.govmdpi.com For pentoxifylline, a common transition monitored is m/z 279 → 181. nih.gov This approach allows for the accurate measurement of the parent drug as well as its primary metabolites, such as lisofylline (Metabolite I or M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344) (Metabolite V or M5). mdpi.comnih.gov
LC-MS/MS methods are characterized by their low limits of quantification, often in the low ng/mL range, and require small sample volumes, typically 100 µL of plasma or less. nih.govmdpi.com The high selectivity of MS/MS detection minimizes interference from endogenous plasma components. nih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|
| Pentoxifylline | 279 | 181 | 1 - 1000 | nih.gov |
| Lisofylline | 263 | 181 | 1 - 1000 | nih.gov |
| Pentoxifylline | 279.3 | 181.1 | 5 - 8000 | mdpi.com |
| Lisofylline (PTX-M1) | 281.1 | 263.1 | 10 - 5000 | mdpi.com |
| 1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5) | 267.1 | 249.0 | 20 - 15,000 | mdpi.com |
| Pentoxifylline | Not Specified | Not Specified | 5.08 - 406.14 | nih.gov |
Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and versatile method for the separation and identification of pentoxifylline. nih.govrjptonline.org It is particularly useful for stability-indicating assays, where it can effectively separate the parent drug from its degradation products. rjptonline.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. rjptonline.org
The stationary phase commonly used is silica (B1680970) gel 60 F254 pre-coated on aluminum plates. rjptonline.org The choice of the mobile phase (solvent system) is critical for achieving good separation. A mixture of chloroform (B151607) and acetone (B3395972) (e.g., 5:5, v/v) has been shown to provide compact and well-defined spots for pentoxifylline, with a retardation factor (Rf) value of approximately 0.48. rjptonline.org
Detection is typically carried out using a densitometer in absorbance mode at a wavelength of 275 nm. rjptonline.org The method can be validated for linearity, precision, and accuracy. For instance, a validated HPTLC method showed good linearity in the concentration range of 200–2000 ng per spot. rjptonline.org This technique is effective in demonstrating the stability of pentoxifylline under various stress conditions, such as acidic, alkaline, and oxidative hydrolysis. rjptonline.org
Sample Preparation Methods for Biological Matrices
Effective sample preparation is a critical step in the bioanalysis of pentoxifylline to remove interfering substances from complex biological matrices like plasma and ensure the accuracy and reproducibility of the analytical method. nih.gov The primary goals are to extract the analyte of interest and to concentrate it if necessary.
Protein precipitation (PP) is a straightforward and rapid method for sample cleanup. mdpi.com It involves adding a precipitating agent, typically an organic solvent like methanol or acetonitrile, or a strong acid such as perchloric acid, to the plasma sample. mdpi.comnih.govijpsonline.com This process denatures and precipitates the plasma proteins, which can then be removed by centrifugation. mdpi.comijpsonline.com
The supernatant, containing pentoxifylline and its metabolites, is then collected and can be directly injected into the LC system or further processed. mdpi.comnih.gov For example, a common procedure involves adding cold methanol to a small volume of plasma (e.g., 30 µL), vortexing the mixture, and centrifuging at high speed. mdpi.com The clear supernatant is then transferred for analysis. This method is widely used in conjunction with LC-MS/MS analysis due to its simplicity and amenability to high-throughput workflows. nih.govmdpi.com
Liquid-Liquid Extraction (LLE) is another widely used technique for isolating pentoxifylline and its metabolites from biological fluids. researchgate.net This method relies on the differential solubility of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com
Dichloromethane is a commonly used organic solvent for the extraction of pentoxifylline from plasma. nih.govresearchgate.net The procedure often involves adjusting the pH of the plasma sample, for instance, by adding a basic solution like 1 M NaOH, to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic phase. researchgate.net After vortexing and centrifugation to ensure complete phase separation, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the chromatographic system. LLE can provide a cleaner extract compared to protein precipitation, leading to reduced matrix effects and improved assay sensitivity. researchgate.net
In Vitro Dissolution Testing and Release Profiling for Formulations
In vitro dissolution testing is a critical tool for assessing the performance of Pentoxifylline formulations, particularly for extended-release dosage forms. It provides essential insights into the rate and extent of drug release, serving as a quality control measure and a means to predict in vivo behavior.
USP Dissolution Apparatus Methodologies (e.g., Paddle Method, Flow-Through Cell)
Standardized methodologies outlined by the United States Pharmacopeia (USP) are widely employed for the dissolution testing of Pentoxifylline tablets. usp.org The most commonly utilized is the USP Apparatus 2, also known as the paddle method. nih.govubbcluj.ro This method involves placing the tablet in a vessel containing a specified dissolution medium, which is agitated by a rotating paddle at a set speed and temperature. nih.gov Studies on Pentoxifylline extended-release tablets frequently use this apparatus with dissolution media such as water or various pH buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. nih.govubbcluj.ro The temperature is typically maintained at 37±0.5°C. nih.gov Agitation speeds can vary, with common rates being 50, 75, and 100 revolutions per minute (rpm). nih.govijpsonline.comuspbpep.com
Another apparatus mentioned in USP general chapter <711> is the flow-through cell (USP Apparatus 4). usp.org This system is advantageous for poorly soluble drugs or for mimicking the hydrodynamic conditions of the gastrointestinal tract more closely. In this method, the dissolution medium is pumped through a cell containing the dosage form. The hydrodynamics within the flow-through cell can significantly affect dissolution rates by altering the diffusion boundary layers at the tablet's surface. researchgate.net
The USP also describes the basket method (Apparatus 1), which has been used for Pentoxifylline sustained-release tablets. ijpsonline.com In one study, a basket-type assembly was operated at 100 rpm in simulated gastric fluid. ijpsonline.com Comparing Apparatus 1 and Apparatus 2, it was observed that the basket method (Apparatus 1) resulted in a quicker dissolution of Pentoxifylline products compared to the paddle method (Apparatus 2). ijpsonline.com
The selection of the apparatus and its operational parameters is crucial, as these conditions can significantly influence the resulting dissolution profile. nih.govresearchgate.net
| Apparatus | Medium | Volume (mL) | Agitation Speed (rpm) | Reference |
|---|---|---|---|---|
| USP Apparatus 2 (Paddle) | Water or Phosphate (B84403) Buffer pH 6.8 | 900 | 50, 75, 100 | nih.gov |
| USP Apparatus 2 (Paddle) | Media at pH 1.2, 4.5, and 6.8 | 900 | 50 | ubbcluj.ro |
| USP Apparatus 1 (Basket) | Gastric Fluid | 900 | 100 | ijpsonline.com |
| USP Apparatus 2 (Paddle) | Water | 900 | 75 | drugfuture.com |
Influence of Polymer Ratios and Hydrodynamic Conditions on Release Kinetics
The release kinetics of Pentoxifylline from sustained-release formulations are significantly influenced by both the composition of the formulation, particularly polymer ratios, and the external hydrodynamic conditions of the dissolution environment. scispace.comresearchgate.net
Polymer Ratios: The type and ratio of polymers used in the tablet matrix are primary determinants of the drug release rate. frontiersin.org Studies have investigated the use of polymers like Eudragit RL100 and RSPM to create an inert matrix for controlling Pentoxifylline release. uobaghdad.edu.iqresearchgate.net The release profiles were found to be affected by the specific polymer-to-drug ratio. For instance, Eudragit RSPM at a 3:20 polymer-to-drug ratio was identified as effective for creating a sustained-release matrix. scispace.comuobaghdad.edu.iq The addition of other polymers can further modify the release. Polyvinylpyrrolidone (PVP), a hydrophilic polymer, can act as a release enhancer, while Ethylcellulose (EC), a hydrophobic polymer, can act as a release retardant. scispace.comresearchgate.net One study showed that adding 7.5% w/w PVP to a Eudragit RS matrix enhanced the cumulative release to approximately 96%, compared to 50% from the reference formulation. scispace.com
Hydrodynamic Conditions: The hydrodynamic conditions, primarily the agitation or stirring rate in the dissolution apparatus, directly impact the thickness of the diffusion boundary layer at the solid-liquid interface, thereby affecting the dissolution rate. researchgate.netmdpi.com For Pentoxifylline extended-release formulations, different stirring rates (50, 75, and 100 rpm) have been shown to yield good correlations with in vivo data, with the highest speed of 100 rpm often providing the best correlation. nih.govresearchgate.net This suggests that higher agitation can better simulate the in vivo environment for this particular drug formulation, even though gastrointestinal movements are generally considered less dynamic. nih.govresearchgate.net The pH of the dissolution medium also plays a crucial role, as it can affect the solubility of the drug and the behavior of pH-dependent polymers. scispace.com Studies have shown that altering the pH of the receptor medium (e.g., from water to a phosphate buffer of pH 6.8) can modify the dissolution profile and improve the in vitro-in vivo correlation for Pentoxifylline. nih.govubbcluj.ro
Validation of Analytical Methods
The validation of analytical methods is essential to ensure that the data generated for Pentoxifylline and its derivatives are reliable, reproducible, and accurate. mdpi.com Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (USFDA). mdpi.comdntb.gov.ua Key parameters assessed during validation include selectivity, sensitivity, recovery, matrix effect, precision, and accuracy. mdpi.comptfarm.pl
Selectivity and Sensitivity Assessment
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. For Pentoxifylline, methods are validated to ensure no interference from endogenous plasma components or other compounds like caffeine (B1668208). nih.govdntb.gov.ua High-performance liquid chromatography (HPLC) methods have demonstrated excellent specificity for Pentoxifylline and its metabolites. nih.gov
Sensitivity is determined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For Pentoxifylline in human plasma, validated HPLC methods have achieved an LLOQ of 15 ng/mL and an LOD of 5 ng/mL. nih.gov More sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have pushed these limits even lower, with a reported LLOQ of 2 ng/mL for Pentoxifylline in beagle dog plasma. nih.gov A method for simultaneously quantifying Pentoxifylline and its metabolites in rat plasma reported LLOQs of 5 ng/mL for Pentoxifylline, 10 ng/mL for metabolite M1, and 20 ng/mL for metabolite M5. mdpi.com
Recovery and Matrix Effect Evaluation
Recovery refers to the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard solution. mdpi.com High and consistent recovery is desirable. For Pentoxifylline, absolute recoveries from human plasma have been reported to be greater than 97%. nih.gov In another study using a protein precipitation method, the mean extraction recovery for Pentoxifylline was 85.44%, while its metabolites M1 and M5 showed recoveries of 86.55% and 87.50%, respectively. mdpi.com A UPLC-MS/MS method reported recoveries ranging from 83.50% to 90.10% across different concentrations in beagle plasma. nih.gov
Matrix Effect is the alteration of analyte ionization due to the presence of co-eluting, undetected matrix components in bioanalytical samples. nih.gov It is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. mdpi.com While one LC-MS/MS study found significant matrix effects for metabolite M5 (30.37%) and another compound, it did not hinder the quantification required for pharmacokinetic analysis. mdpi.com Another study calculated the internal standard (IS)-normalized matrix factor, with results of 0.99 and 1.03, indicating minimal matrix effect under the tested conditions. nih.gov
Precision and Accuracy Determination
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. mdpi.com For Pentoxifylline, validated methods demonstrate high precision. One HPLC method reported intra- and inter-day CVs of not more than 8.8%. nih.gov An LC-MS/MS method showed intra-batch precision between 0.68–4.24% and inter-batch precision from 2.50–6.27%. nih.gov Another study reported precision (RSD%) of less than 3%. dntb.gov.uaresearchgate.net
Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often expressed as the percentage of recovery of a known added amount of analyte. nih.gov Regulatory guidelines typically require accuracy to be within ±15% (or ±20% at the LLOQ). mdpi.com For Pentoxifylline, accuracy has been reported in the range of 98.0% to 110.2% for an HPLC method. nih.govresearchgate.net A UPLC-MS/MS method demonstrated intra-batch accuracy from 88.65% to 96.41% and inter-batch accuracy from 92.70% to 97.18%. nih.govresearchgate.net Another validated method reported a recovery of 100.1%, indicating high accuracy. dntb.gov.uaresearchgate.net
| Parameter | Method | Matrix | Result | Reference |
|---|---|---|---|---|
| Sensitivity (LLOQ) | HPLC | Human Plasma | 15 ng/mL | nih.gov |
| UPLC-MS/MS | Beagle Plasma | 2 ng/mL | nih.gov | |
| Recovery | HPLC | Human Plasma | >97% | nih.gov |
| LC-MS/MS | Rat Plasma | 85.44% | mdpi.com | |
| Precision (CV/RSD %) | HPLC | Human Plasma | ≤ 8.8% | nih.gov |
| UPLC-MS/MS | Beagle Plasma | ≤ 6.27% | nih.gov | |
| Accuracy (%) | HPLC | Human Plasma | 98.0 - 110.2% | nih.gov |
| UPLC-MS/MS | Beagle Plasma | 88.65 - 97.18% | nih.gov |
Dilution Integrity
Dilution integrity is a critical validation parameter in bioanalytical method development. europa.eu Its purpose is to demonstrate that the dilution of a sample does not impact the accuracy and precision of the analytical measurement. europa.eugabi-journal.net This is particularly important for study samples where the concentration of the analyte may exceed the upper limit of quantification (ULOQ) of the standard calibration curve. europa.eu The validation process involves preparing a sample by spiking a blank biological matrix with the analyte at a concentration above the ULOQ. europa.eu This sample is then diluted with the blank matrix to bring the concentration within the calibrated range. europa.eu To meet regulatory acceptance criteria, the mean accuracy of the diluted samples should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not be greater than 15%. europa.eugabi-journal.netich.org
Research on Pentoxifylline (PTX) and its metabolites has demonstrated the successful validation of dilution integrity across various analytical methods. These studies confirm that clinical or pre-clinical samples containing high concentrations of these compounds can be reliably diluted and quantified without compromising data quality.
One study developed and validated an LC-MS/MS method for the simultaneous quantification of Pentoxifylline and its active metabolites, Lisofylline (PTX-M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5), in rat plasma. mdpi.com For the dilution integrity assessment, plasma samples with concentrations exceeding the ULOQ were diluted five-fold. mdpi.com The results, based on five samples for each concentration, confirmed that the dilution procedure was accurate and precise for all analytes. mdpi.com
| Analyte | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Pentoxifylline (PTX) | 15000 | 15480 ± 340 | 103.2 | 2.2 |
| Lisofylline (PTX-M1) | 10000 | 9890 ± 290 | 98.9 | 2.9 |
| 1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5) | 30000 | 31210 ± 1160 | 104.0 | 3.7 |
Another UPLC-MS/MS method for the quantification of Pentoxifylline in beagle plasma also successfully validated dilution integrity. nih.gov This was performed for instances where the actual concentration of Pentoxifylline was expected to exceed the ULOQ of 1000 ng/mL. nih.gov The experiment assessed 10-fold, 20-fold, and 50-fold dilutions using blank plasma as the diluent, with five replicates for each dilution factor. nih.gov The results showed that the accuracy and precision of the method were not affected by these dilutions. nih.gov
| Dilution Factor | Mean Accuracy (%) | Precision (%RSD) |
|---|---|---|
| 10-fold | 89.38 | <7.58 |
| 20-fold | 91.43 | <7.58 |
| 50-fold | 95.56 | <7.58 |
These findings underscore that the analytical methods developed for Pentoxifylline and its primary metabolites are robust and capable of accurately measuring concentrations over a wide dynamic range, accommodating the need for sample dilution when necessary.
Theoretical and Computational Pharmacology of Pentoxifylline and Derivatives
Structure-Activity Relationship (SAR) Studies for Derivative Design
The exploration of pentoxifylline's therapeutic potential has led to extensive structure-activity relationship (SAR) studies aimed at designing more potent and selective derivatives. These investigations systematically modify the core xanthine (B1682287) structure to understand how chemical changes influence biological activity.
Research has demonstrated that modifications at several positions on the xanthine ring system are critical for activity. For instance, the substituent at the N1 position plays a crucial role in the potency of derivatives to reverse P-glycoprotein (P-gp) mediated multidrug resistance. nih.gov Studies have shown that a larger, more massive substituent at this position is essential for this effect. nih.gov Furthermore, elongating the alkyl chains at both the N1 and N3 positions can significantly enhance the efficacy of these compounds in reversing multidrug resistance. nih.gov For example, a derivative with an undecylenyl group at N1 and a heptyl group at N3, 1-(10-undecylenyl)-3-heptyl-7-methyl xanthine (PTX-UHM), was found to be more efficient at reversing vincristine (B1662923) resistance than pentoxifylline (B538998) itself. nih.gov
Conversely, modifications at the C8 position have been shown to have a negative impact on the ability of xanthine derivatives to reverse multidrug resistance, with elongation of the substituent from a hydrogen atom to a propyl group leading to decreased efficacy. nih.gov The design of novel derivatives often involves incorporating different pharmacophores into the pentoxifylline structure. For example, the incorporation of a pyrazole (B372694) pharmacophore has been explored to develop new compounds with cytotoxic activity. alrasheedcol.edu.iqresearchgate.net These SAR studies provide a rational basis for the design of new pentoxifylline derivatives with improved therapeutic profiles.
Table 1: Structure-Activity Relationship of Pentoxifylline Derivatives This table is interactive. You can sort and filter the data.
| Position of Modification | Type of Modification | Effect on Activity | Reference |
|---|---|---|---|
| N1 | Massive substituent | Crucial for P-gp mediated multidrug resistance reversal potency | nih.gov |
| N1 and N3 | Elongation of substituents | Increased efficacy in reversing multidrug resistance | nih.gov |
| C8 | Elongation of substituent (e.g., to propyl) | Decreased efficacy in reversing multidrug resistance | nih.gov |
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between pentoxifylline, its derivatives, and their biological targets at the molecular level. These studies provide insights into the binding modes and affinities of these compounds, guiding the design of more effective drugs.
Docking studies have been instrumental in understanding how pentoxifylline and its analogs inhibit phosphodiesterases (PDEs), a key mechanism of their action. For instance, in silico binding studies have been performed on PDE isoforms found in sperm, such as PDE4A, PDE4D, and PDE10A, to improve upon the binding affinity of pentoxifylline. nih.gov These studies led to the design of a modified pentoxifylline (mPTX) that demonstrated superior binding to these PDEs in both in silico and in vitro experiments. nih.gov Molecular dynamics simulations further support these findings by providing a dynamic view of the ligand-protein interactions. nih.gov
Furthermore, docking simulations have been employed to screen for potential inhibitors of other targets, such as phosphodiesterase 4B (PDE4B). researchgate.net These studies involve re-docking known ligands to validate the docking protocol before screening a library of compounds. researchgate.net In the context of cancer research, molecular docking has been used to investigate the interaction of pentoxifylline derivatives with the Epidermal Growth Factor Receptor (EGFR). alrasheedcol.edu.iqresearchgate.net The results of these studies predict the binding energies and selectivity of the designed compounds for the EGFR protein, correlating these with their cytotoxic activities. alrasheedcol.edu.iqresearchgate.net For example, pyrazole derivatives of pentoxifylline have shown good binding energies with the active pocket of the EGFR receptor. alrasheedcol.edu.iqresearchgate.net Computational studies have also been used to explore the interaction of pentoxifylline with other proteins like bovine serum albumin (BSA), revealing the specific binding sites and the nature of the interactions. researchgate.net
Table 2: Molecular Docking Studies of Pentoxifylline and Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Modified Pentoxifylline (mPTX) | PDE4A, PDE4D, PDE10A | Outperformed pentoxifylline in binding affinity in silico and in vitro. | nih.gov |
| Pentoxifylline | Phosphodiesterase 4B (PDE4B) | Used for protocol validation in screening for potential inhibitors. | researchgate.net |
| Pyrazole derivatives of Pentoxifylline | Epidermal Growth Factor Receptor (EGFR) | Exhibited good binding energies with the receptor's active pocket, correlating with cytotoxic activity. | alrasheedcol.edu.iqresearchgate.net |
In Vitro-In Vivo Correlation (IVIVC) Modeling for Drug Development
In vitro-in vivo correlation (IVIVC) modeling is a critical tool in pharmaceutical development that establishes a predictive relationship between a drug's in vitro properties, such as dissolution rate, and its in vivo pharmacokinetic performance. researchgate.netwjarr.com For pentoxifylline, particularly in its modified-release formulations, IVIVC models are valuable for optimizing drug formulation and supporting regulatory submissions. researchgate.net
The development of a successful IVIVC model for pentoxifylline allows for the prediction of the in vivo absorption profile from in vitro dissolution data. researchgate.net This is particularly important for modified-release tablets, where the rate of drug release is a key determinant of therapeutic efficacy. researchgate.net Studies have established Level A IVIVC for pentoxifylline, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo input rate. researchgate.net This high level of correlation is considered the gold standard and can be used to justify biowaivers, reducing the need for extensive in vivo bioequivalence studies. researchgate.net
The development of these models often involves deconvolution methods to derive the in vivo absorption from plasma concentration-time data. researchgate.netresearchgate.net The correlation is then established by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at various time points. researchgate.netresearchgate.net The robustness of the IVIVC for pentoxifylline has been evaluated under different conditions, such as varying pH levels of the dissolution media (e.g., pH 1.2, 4.5, and 6.8) and under fed or fasting conditions in human subjects. researchgate.netresearchgate.net The successful establishment of IVIVC for pentoxifylline modified-release tablets underscores its utility in ensuring consistent therapeutic performance and facilitating more efficient drug development. researchgate.net
Mechanistic Modeling of Signaling Pathways
Mechanistic modeling of signaling pathways provides a quantitative framework to understand the complex biological processes affected by drugs like pentoxifylline. These models can simulate the effects of a drug on cellular signaling networks, offering insights into its mechanism of action and potential therapeutic applications.
Pentoxifylline is known to influence several key signaling pathways involved in inflammation and cell proliferation. nih.govmdpi.comnih.gov Mechanistic studies have shown that pentoxifylline can lower the levels of activated Focal Adhesion Kinase (FAK), which in turn affects downstream signaling molecules such as Extracellular Regulated Kinase (ERK/MAPK) and Protein Kinase B (PKB/Akt). nih.gov This inhibition of the FAK signaling pathway has been linked to reduced cellular proliferation and survival in breast cancer cells. nih.gov
Furthermore, pentoxifylline has been shown to modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In models of cerebral ischemia-reperfusion injury, the protective effects of pentoxifylline are associated with the suppression of this pathway. nih.gov Computational mechanistic models have also been utilized to predict the impact of pentoxifylline on a broader scale. By simulating its effect on signaling circuits, it has been observed that pentoxifylline targets multiple proteins, including PDE4B, ADORA1, PDE4A, and ADORA2A, which participate in a large number of signaling circuits. oup.comresearchgate.net These models can help to deconvolute the complex functional landscape of diseases like glioblastoma at a single-cell level and predict the potential consequences of drug-induced perturbations on cellular activity. oup.comresearchgate.net This approach allows for a systems-level understanding of pentoxifylline's action beyond a single target or pathway.
Future Directions in Pentoxifylline Derivative Research
Exploration of Novel Derivatives with Enhanced Properties (e.g., Potency, Selectivity, Reduced Genotoxicity)
The synthesis and evaluation of new pentoxifylline (B538998) derivatives are central to advancing their therapeutic applications. Research efforts are aimed at creating molecules with improved potency, allowing for lower effective concentrations; greater selectivity towards specific molecular targets to minimize off-target effects; and reduced genotoxicity to ensure a better safety profile.
Recent studies have led to the synthesis of a series of structurally modified pentoxifylline (mPTF) compounds. rsc.org Among these, the derivative 1-[(6E)-7-(6-methoxynaphthyl)-5-oxohept-6-en-1-yl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (mPTF1) has demonstrated superior performance in enhancing human sperm motility in vitro compared to the parent compound. rsc.orgresearchgate.net Notably, mPTF1 achieved its optimal activity at a concentration four times lower (0.25 mM) than pentoxifylline (1 mM), indicating significantly increased potency. rsc.orgresearchgate.net Furthermore, comparative genotoxicity assays revealed that mPTF1 has significantly lower genotoxicity than PTX. rsc.orgresearchgate.net Another derivative, PTXm-1 , also showed significantly lower genotoxic effects on mouse bone marrow cells in vivo and human lymphocytes in vitro. researchgate.net
Another avenue of exploration involves incorporating different pharmacophores into the pentoxifylline structure. For instance, new derivatives have been created by incorporating a pyrazole (B372694) pharmacophore. researchgate.netalrasheedcol.edu.iq Chalcone (B49325) intermediates were synthesized and subsequently used to create pyrazole derivatives. researchgate.net One such chalcone derivative, compound scirp.org from a specific study, exhibited potent cytotoxic activity against the human A549 lung cancer cell line, with an IC50 value of 11.44 µM, which was more potent than the standard drug Erlotinib (IC50 of 25.23 µM). researchgate.netalrasheedcol.edu.iq
These examples highlight a strategic direction in medicinal chemistry: the rational design of pentoxifylline analogs to amplify desired therapeutic effects while mitigating adverse properties. nih.gov The focus is on modifying the core xanthine (B1682287) structure to improve interactions with specific biological targets, thereby enhancing selectivity and potency. nih.govresearcher.life
Table 1: Examples of Novel Pentoxifylline Derivatives and Their Enhanced Properties
| Derivative Name | Structural Modification | Enhanced Property | Research Finding | Citation |
|---|---|---|---|---|
| mPTF1 | Addition of a 7-(6-methoxynaphthyl)-5-oxohept-6-en-1-yl group | Increased potency, Reduced genotoxicity | Exhibited superior human sperm motility enhancement at a 4-fold lower concentration (0.25 mM) than PTX (1 mM) and showed significantly lower genotoxicity. | researchgate.net, rsc.org |
| Chalcone Derivative scirp.org | Incorporation of a pyrazole pharmacophore | Increased cytotoxic potency | Showed potent activity against A549 lung cancer cells with an IC50 value of 11.44 µM, compared to Erlotinib's IC50 of 25.23 µM. | researchgate.net, alrasheedcol.edu.iq |
| PTXm-1 | Structurally modified pentoxifylline | Reduced genotoxicity | Demonstrated significantly lower genotoxic effects on mouse bone marrow cells and human lymphocytes compared to the parent molecule. | researchgate.net |
Investigation of Emerging Molecular Targets and Pathways
Future research is also directed at identifying and understanding the broader range of molecular targets and signaling pathways modulated by pentoxifylline and its derivatives. While PTX is known as a non-selective phosphodiesterase (PDE) inhibitor, its therapeutic effects are now understood to extend to a variety of other cellular mechanisms. oup.comwikipedia.org
Phosphodiesterases (PDEs): As competitive non-selective PDE inhibitors, pentoxifylline and its derivatives increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. wikipedia.orgnih.gov This leads to the activation of Protein Kinase A (PKA). wikipedia.org Research is now focusing on designing derivatives with selectivity for specific PDE isoenzymes, such as PDE4A, PDE4D, and PDE10A, which are relevant in different cell types and disease processes. nih.govacs.org For example, inhibiting PDE10A has been shown to increase phosphotyrosine-containing proteins in sperm, which is associated with capacitation. nih.gov
Inflammatory and Fibrotic Pathways: Pentoxifylline has demonstrated potent anti-inflammatory and antifibrotic properties. spandidos-publications.com It inhibits the NF-κB transcription factor , which in turn decreases the production of proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . spandidos-publications.comspandidos-publications.com In models of liver fibrosis, PTX was found to downregulate the expression of key profibrogenic cytokines, including Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF) . nih.gov
Apoptosis and Cell Cycle Pathways: In oncology research, pentoxifylline derivatives are being investigated for their ability to induce apoptosis (programmed cell death). Combination treatments have shown that PTX can up-regulate pro-apoptotic genes like Bax, Bad, and Bak , and caspases (caspase-3, -8, and -9 ), while also affecting key proteins like p53 . spandidos-publications.com It can also influence cell cycle progression, with studies showing cell cycle arrest at the G0/G1 phase. spandidos-publications.com
Angiogenesis Pathways: The role of pentoxifylline in angiogenesis (the formation of new blood vessels) is complex and appears to be context-dependent. mdpi.com Studies have shown that PTX can affect the expression of proangiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor (HIF) , suggesting a modulatory role in this critical process. mdpi.com
Table 2: Emerging Molecular Targets and Pathways for Pentoxifylline Derivatives
| Target/Pathway Category | Specific Target/Molecule | Relevance to PTX Derivative Research | Citation |
|---|---|---|---|
| Phosphodiesterases | PDE4A, PDE4D, PDE10A | Designing selective inhibitors for specific therapeutic effects (e.g., sperm motility, neurological disorders). | nih.gov, acs.org |
| Inflammatory Pathways | NF-κB, TNF-α, IL-6 | Anti-inflammatory and immunomodulatory effects in various diseases. | wikipedia.org, spandidos-publications.com, spandidos-publications.com |
| Fibrotic Pathways | TGF-β1, CTGF, Procollagen (B1174764) I | Antifibrotic effects, particularly in liver and pulmonary fibrosis. | nih.gov |
| Apoptosis Pathways | Caspases (3, 8, 9), p53, Bax, Bad, Bak | Induction of apoptosis in cancer cells, often in synergy with other agents. | spandidos-publications.com |
| Cell Signaling | cAMP, PKA, ERK1/2, AKT, mTOR | Core signaling mechanisms affected by PDE inhibition and other interactions. | wikipedia.org, spandidos-publications.com |
| Angiogenesis | VEGF, HIF, Angiogenin (B13778026) | Modulating the formation of new blood vessels in contexts like cancer and tissue repair. | mdpi.com |
Development of Advanced Preclinical Models
To accurately assess the enhanced properties of novel pentoxifylline derivatives and to explore their mechanisms of action, sophisticated preclinical models are essential. The development and application of these models are a key future direction.
In Vitro Models:
Cell-Based Assays: A variety of human and animal cell lines are employed to screen derivatives for specific activities. For example, B16F10 melanoma cells have been used to study effects on cell proliferation and adhesion, while A549 lung cancer and MDA-MB-231 breast cancer cells are used to evaluate cytotoxic and apoptotic potential. researchgate.netspandidos-publications.com For fibrosis research, rat and human hepatic stellate and myofibroblast cell cultures are critical for assessing anti-proliferative and collagen synthesis-inhibiting effects. nih.gov
Functional Assays: For specific applications like male infertility, in vitro human sperm motility enhancement assays are indispensable for screening compounds like mPTF1. rsc.orgresearchgate.net These assays measure parameters such as motility, longevity, and acrosome reaction status. nih.gov
In Vivo Animal Models:
Disease-Specific Models: Animal models that mimic human diseases are crucial for evaluating the in vivo efficacy of new derivatives. The model of secondary biliary fibrosis in rats, induced by bile duct occlusion, is particularly suitable for testing true antifibrotic agents, as it involves progressive portal fibrosis with minimal inflammation. nih.gov Mouse models are used to study fertilization and pre-implantation embryo development to assess the impact of derivatives used in assisted reproductive technologies. nih.gov
Specialized Models for Drug Development: Creative Biolabs has noted the development of platforms for PTX analogs that include various models for non-alcoholic steatohepatitis (NASH), such as in vitro tissue engineering models and specific mouse models, to investigate effects on lipotoxicity, inflammation, and fibrosis. creative-biolabs.com
The use of these advanced preclinical models allows researchers to move beyond simple toxicity screening to a more nuanced understanding of how pentoxifylline derivatives function in a biological system, providing a stronger basis for translation to clinical applications. nih.gov
Application of Advanced Analytical Techniques
The characterization, quantification, and mechanistic study of pentoxifylline and its novel derivatives rely on a suite of advanced analytical techniques. Future research will continue to leverage and refine these methods for greater precision, sensitivity, and throughput.
Chromatographic and Spectrometric Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the simultaneous quantification of pentoxifylline and its metabolites (e.g., lisofylline) in biological matrices like plasma. mdpi.com Its high sensitivity and specificity are essential for pharmacokinetic studies and for detecting potential genotoxic impurities. mdpi.comnus.edu.sg Methods using electrospray ionization (ESI) are common. mdpi.com
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a widely used method for the determination of PTX in various samples. scirp.org
Gas Chromatography (GC): GC-based methods are also available for the analysis of pentoxifylline. scirp.org
Thermoanalytical Techniques:
Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC): These techniques are vital for the solid-state characterization of pentoxifylline raw material. researchgate.net They provide information on thermal stability, decomposition profiles, melting point, and purity, which are critical for pharmaceutical development. researchgate.net
Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyr-GC/MS): This powerful technique is used in conjunction with thermal analysis to identify the molecular fragments that result from thermal degradation, offering deeper insight into the compound's stability and degradation pathways. researchgate.net
Other Spectroscopic and Analytical Methods:
Spectrophotometry: This remains a convenient and widely available technique for quantitative analysis, particularly in quality control settings due to its simplicity and low cost. scirp.org
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): These are fundamental techniques used to confirm the chemical structures of newly synthesized derivatives, such as the mPTF and pyrazole series. rsc.orgresearchgate.net
The application of these diverse and advanced analytical methods is indispensable for ensuring the quality, purity, and stability of new derivatives and for conducting the detailed pharmacokinetic and mechanistic studies required for drug development.
Table 3: Advanced Analytical Techniques in Pentoxifylline Derivative Research
| Technique | Abbreviation | Application | Citation |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Simultaneous quantification of PTX and its metabolites in biological fluids (pharmacokinetics); detection of genotoxic impurities. | mdpi.com, nus.edu.sg |
| High-Performance Liquid Chromatography | HPLC | Quantitative determination of PTX in pharmaceutical and biological samples. | scirp.org |
| Thermogravimetry / Differential Thermal Analysis | TG / DTA | Characterization of thermal stability and decomposition of raw materials. | researchgate.net |
| Differential Scanning Calorimetry | DSC | Determination of melting point, purity, and thermal properties of solid-state compounds. | researchgate.net |
| Pyrolysis-Gas Chromatography/Mass Spectrometry | Pyr-GC/MS | Identification of thermal degradation products. | researchgate.net |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Structural confirmation of newly synthesized derivatives. | rsc.org, researchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of novel compounds. | rsc.org, researchgate.net |
| Spectrophotometry | - | Convenient and cost-effective quantitative analysis for quality control. | scirp.org |
Q & A
Basic Research Questions
Q. What experimental models are validated for studying pentoxifylline’s impact on wound healing and tissue repair?
- Methodological Guidance: Rodent models are widely used, including:
- Pressure sore models : Apply 2.5 kg force for 12 hours to induce ischemia, followed by intraperitoneal pentoxifylline (10–50 mg/kg/day) for 20 days. Evaluate biomechanical parameters (maximum stress, elastic stiffness) and histological markers .
- Random skin flap models : Use 30-day pretreatment protocols (30 mg/kg/day orally) to assess necrosis reduction and angiogenesis via ultrastructural analysis .
Q. What standardized dosing regimens ensure reproducibility in preclinical pentoxifylline studies?
- Dosing Table:
Advanced Research Questions
Q. How can researchers resolve contradictions in pentoxifylline’s dual roles (pro-angiogenic vs. anti-inflammatory) across wound models?
- Analytical Strategies:
- Meta-analysis : Use Begg-Mazumdar rank correlation tests to assess publication bias in small-sample studies, particularly for heterogeneous outcomes (e.g., vascular endothelial growth factor (VEGF) vs. TNF-α levels) .
- Mechanistic stratification : Design experiments with time-course sampling (e.g., Days 7, 14, 21) to temporally separate angiogenesis (early phase) and inflammation modulation (late phase) .
Q. What integrative methodologies enhance translational relevance in studying pentoxifylline’s anti-tumor mechanisms?
- Experimental Design:
- In vitro/in vivo synergy : Combine HepG2 cell line assays (apoptosis via flow cytometry) with xenograft models, using identical dosing (e.g., 100 µM in vitro ↔ 30 mg/kg in vivo) .
- Multi-omics integration : Pair RNA sequencing (apoptotic pathways) with metabolomic profiling to identify dose-dependent metabolic shifts .
Q. How can long-term biomechanical outcomes of pentoxifylline be rigorously quantified in chronic wound studies?
- Advanced Techniques:
- Finite Element Analysis (FEA) : Model tissue stress distribution under varying drug concentrations to predict healing trajectories .
- 90-day follow-ups : Measure tensile strength using ASTM standards and correlate with collagen cross-linking metrics (e.g., pyridinoline levels) .
Data Contradiction and Validation
Q. What statistical approaches validate pentoxifylline’s efficacy when preclinical and clinical data conflict?
- Validation Framework:
- Sensitivity analysis : Use Monte Carlo simulations to assess robustness of biomechanical data (e.g., elastic stiffness variations ±15%) .
- Cohort stratification : Segment clinical trial data by comorbidities (e.g., diabetes) to align with preclinical models .
Q. How should researchers address underreported adverse effects in pentoxifylline studies?
- Risk Mitigation:
- Toxicokinetic profiling : Monitor plasma concentrations in rodent models to identify thresholds for hepatotoxicity (e.g., ALT/AST elevation) .
- Dose-escalation trials : Use adaptive designs (3+3 protocol) to define maximum tolerated doses (MTDs) in early-phase studies .
Methodological Innovations
Q. Can computational modeling replace in vivo testing for pentoxifylline’s hemodynamic effects?
- Current Limitations:
- FEA gaps : While FEA predicts tissue stress, it cannot fully replicate in vivo vascular remodeling. Hybrid models (FEA + angiogenesis assays) are recommended .
Q. What protocols improve consistency in histochemical staining for pentoxifylline studies?
- Best Practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
